Product packaging for Indeno[2,1-b]indole(Cat. No.:CAS No. 206-72-4)

Indeno[2,1-b]indole

Cat. No.: B8706381
CAS No.: 206-72-4
M. Wt: 203.24 g/mol
InChI Key: BSPJVRORVHKCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indeno[2,1-b]indole (CAS 7156-31-2) is a polycyclic aromatic compound featuring a fused indole and indene structure, with a molecular formula of C15H11N and a molecular weight of 205.26 g/mol. This scaffold is of significant interest in organic synthesis and medicinal chemistry research. Compounds based on the indeno-indole core are extensively investigated for their potential as therapeutic agents, particularly as protein kinase inhibitors . Research indicates that structurally related derivatives, such as indeno[1,2-b]indolones, exhibit promising inhibitory activity against Casein Kinase II (CK2), a serine/threonine kinase implicated in cellular processes like growth, proliferation, and apoptosis . Aberrant CK2 activity is linked to various cancers, making its inhibitors a key focus for developing new anti-cancer strategies . The unique structural features of the this compound framework make it a valuable precursor for synthesizing diverse derivatives with potential bioactivity. This compound serves as a versatile building block for developing novel molecules aimed at cancer research. Its planar, fused-ring system is conducive to interacting with biological targets, and it can be functionalized through various catalytic methods, including those using metal oxide nanocomposites, to create more complex structures for structure-activity relationship (SAR) studies . Researchers utilize this compound in exploratory chemistry to develop efficient and sustainable synthetic routes, including multicomponent reactions that align with green chemistry principles . This compound is supplied as a high-purity solid for research applications and is intended for chemical and biological investigation use only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9N B8706381 Indeno[2,1-b]indole CAS No. 206-72-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

206-72-4

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

IUPAC Name

indeno[2,1-b]indole

InChI

InChI=1S/C15H9N/c1-2-6-11-10(5-1)9-14-15(11)12-7-3-4-8-13(12)16-14/h1-9H

InChI Key

BSPJVRORVHKCQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C=CC=CC4=CC3=N2

Origin of Product

United States

Synthetic Methodologies for Indeno 2,1 B Indole and Its Derivatives

Classical Annulation Reactions for Indeno[2,1-b]indole Core Formation

Traditional methods for constructing the this compound framework often rely on well-established cyclization reactions that have been refined over time. These classical strategies typically involve the formation of key carbon-carbon and carbon-nitrogen bonds to build the fused ring system.

Friedel-Crafts-Type Cyclizations

Friedel-Crafts reactions and their variants are a cornerstone in the synthesis of fused aromatic systems. In the context of indeno[2,1-b]indoles, these reactions typically involve an intramolecular electrophilic substitution on an indole (B1671886) nucleus.

One common approach involves the acid-catalyzed cyclization of indole derivatives. For instance, the reaction of 2-phenylindole (B188600) with α,β-unsaturated ketones in the presence of a Lewis acid like aluminum chloride can yield a tetracyclic intermediate. This intermediate then undergoes dehydrogenation to form the final this compound structure. vulcanchem.com While effective, this method often requires careful control of reaction conditions to prevent over-oxidation and can result in moderate yields, typically in the range of 45–60%. vulcanchem.com

Another strategy capitalizes on the cyclization of an indole onto a β-carbolinone nucleus, which has been utilized in the design of analogues of the marine alkaloid Lamellarin D. nih.gov This approach highlights the versatility of Friedel-Crafts-type reactions in constructing complex, polycyclic systems containing the this compound core. nih.gov

Furthermore, acid treatment of indole-2-carboxylic acid β- and γ-oxoamides can lead to intramolecular Friedel-Crafts cyclization, forming β-carbolinones and dihydro-2H-azepino[3,4-b]indol-1-ones. researchgate.net The specific outcome of the reaction—whether it proceeds via a Friedel-Crafts pathway or an N-acyliminium ion pathway—is dependent on the length of the chain connecting the amide and oxo groups, as well as the substitution pattern of the amides. researchgate.net

Starting MaterialsReagents/ConditionsProductYield
2-Phenylindole, Methyl vinyl ketoneAlCl₃, followed by dehydrogenationThis compound45-60% vulcanchem.com
Indole, β-Carbolinone precursorAcid catalysis5-Oxa-6a,8-diazaindeno[2,1-b]phenanthren-7-oneNot specified
Indole-2-carboxylic acid β-oxoamidesAcid treatmentβ-CarbolinonesNot specified

Fischer Indole Synthesis Derived Routes

The Fischer indole synthesis, a venerable method for preparing indoles from arylhydrazones and carbonyl compounds, can be adapted to construct the this compound skeleton. wikipedia.org This approach typically involves the reaction of a suitably substituted phenylhydrazine (B124118) with an indanone derivative under acidic conditions. thieme-connect.comiith.ac.in

A notable example is a superacid-promoted, one-pot sequential domino reaction. thieme-connect.comiith.ac.in This process begins with a domino intermolecular Friedel-Crafts alkylation and intramolecular acylation of ethyl cinnamates to produce indanones. These intermediates then undergo a Fischer indole reaction with a phenylhydrazine to afford 10-phenyl-5,10-dihydroindeno[1,2-b]indoles. thieme-connect.comiith.ac.in This method is advantageous as it allows for the synthesis of dihydroindeno[1,2-b]indoles with tertiary or quaternary centers at the 10th position. thieme-connect.comiith.ac.in

Deep eutectic solvents (DES) have also been employed to facilitate Fischer indolization under greener conditions. For instance, a mixture of L-tartaric acid and dimethylurea (TA:DMU) as a DES can promote the indolization of 2,5-dimethoxybenzaldehyde (B135726) derivatives, achieving high yields and, when combined with a chiral phosphoric acid catalyst, good enantioselectivity. smolecule.com

Starting MaterialsReagents/ConditionsProductYield
Ethyl cinnamates, PhenylhydrazineSuperacid (e.g., TfOH)10-Phenyl-5,10-dihydroindeno[1,2-b]indolesNot specified
2,5-Dimethoxybenzaldehyde derivatives, PhenylhydrazineTA:DMU DES, 80°CThis compound derivative92% smolecule.com

Pictet-Spengler Analogues for this compound Systems

The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a powerful tool for synthesizing tetrahydro-β-carbolines and related heterocyclic systems. wikipedia.org While direct application to form the five-membered ring of the this compound system is less common, analogous cyclizations that share mechanistic features are employed.

The core principle of the Pictet-Spengler reaction involves the formation of an iminium ion intermediate that undergoes intramolecular electrophilic attack on an electron-rich aromatic ring. wikipedia.org In a related fashion, the cyclization of an aldehyde function onto the 3-position of an indole ring can be achieved by treatment with an amine, such as dimethylamine, in a solvent like dioxane. This reaction likely proceeds through an iminium ion intermediate to afford a trans-fused indeno[1,2-b]indole (B1252910), a structural isomer of the target compound. rsc.org

Furthermore, an "oxa-Pictet-Spengler" reaction has been described for the synthesis of spirocyclic systems. This reaction between a nitroketone and indole derivatives in a mixture of trifluoroacetic acid and dichloromethane (B109758) leads to the formation of both trans and cis diastereoisomers of spiro[indoline-3,4'-pyran] derivatives. rsc.org

While not a direct route to the this compound core itself, these Pictet-Spengler-type reactions demonstrate the utility of iminium ion-mediated cyclizations in the synthesis of complex indole-containing polycycles.

Intramolecular Cyclizations Involving Nitrogen Nucleophiles

The formation of the this compound ring system can also be achieved through intramolecular cyclizations where a nitrogen atom acts as the nucleophile. These reactions often involve the formation of a new C-N bond to close the final ring of the heterocyclic core.

One such strategy involves the reaction of 2-(2-haloaryl)-3-alkyl-N-tosylaziridines with thiophenol. This is followed by a copper powder-mediated intramolecular C-N cyclization and subsequent elimination of thiophenol to furnish the indole ring system. organic-chemistry.org

In another example, the synthesis of cis-5,5a,6,10b-tetrahydroindeno[2,1-b]indoles has been accomplished through a palladium-catalyzed decarboxylative coupling of vinyl benzoxazinanones with arynes. A key step in the proposed mechanism is the intramolecular nucleophilic attack of an amino group at the central carbon of a π-allylpalladium intermediate. acs.orgnih.govacs.org

Additionally, a photo-Nazarov cyclization of 3-acylindole precursors can be used to construct the indeno[1,2-b]indole core, an isomer of the target structure. vulcanchem.com This reaction proceeds via a 6π-electrocyclic ring closure upon UV irradiation. vulcanchem.com

Precursor TypeKey Reaction StepProduct
2-(2-Haloaryl)-3-alkyl-N-tosylaziridinesCopper-mediated intramolecular C-N cyclizationIndole derivative
Vinyl benzoxazinanones and arynesIntramolecular nucleophilic attack of an amino groupcis-5,5a,6,10b-Tetrahydrothis compound acs.orgnih.govacs.org
3-Acylindole precursorsPhoto-Nazarov cyclizationIndeno[1,2-b]indole derivative vulcanchem.com

Modern Catalytic Approaches to this compound Synthesis

The advent of modern transition-metal catalysis has revolutionized the synthesis of complex organic molecules, including the this compound framework. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis has emerged as a particularly powerful tool for the construction of the this compound core. These reactions often proceed through domino or tandem sequences, allowing for the rapid assembly of the polycyclic system from relatively simple starting materials.

One prominent example is a palladium-catalyzed tandem nucleophilic aminopalladation and carbene insertion. smolecule.com This method utilizes bromide-substituted 2-alkynylaniline derivatives and α-diazo esters to achieve cyclization, proceeding through a palladacycle intermediate. The reaction demonstrates broad substrate scope, with yields ranging from 50–99%. smolecule.com

Another elegant approach involves the palladium-catalyzed decarboxylative coupling of vinyl benzoxazinanones with arynes. This reaction provides access to cis-5,5a,6,10b-tetrahydroindeno[2,1-b]indoles in moderate to good yields. acs.orgnih.govacs.org The success of this transformation hinges on balancing the rates of the palladium-catalyzed decarboxylation and the in situ formation of the aryne. acs.orgnih.gov The proposed mechanism involves a nucleophilic attack at the central carbon of a π-allylpalladium intermediate, leading to a palladacyclobutane which then reacts with the aryne. rsc.org

Furthermore, a convenient method for the synthesis of indenoindole derivatives has been developed using a palladium-catalyzed Heck coupling of 2-bromo-3-(arylamino)-1H-inden-1-ones, which upon deprotection, yields the indenoindole core. arkat-usa.org This strategy offers a versatile route to various substituted indenoindoles. arkat-usa.org

Starting MaterialsCatalyst/ReagentsKey IntermediateProductYield
Bromide-substituted 2-alkynylaniline derivatives, α-diazo estersPalladium catalystPalladacycleThis compound derivatives50-99% smolecule.com
Vinyl benzoxazinanones, Aryne precursorsPalladium catalystπ-Allylpalladium species, Palladacyclobutanecis-5,5a,6,10b-Tetrahydroindeno[2,1-b]indolesModerate to good acs.orgnih.govacs.orgrsc.org
2-Bromo-3-(arylamino)-1H-inden-1-onesPalladium catalyst---Indenoindole derivativesGood arkat-usa.org

Copper-Mediated Synthesis of this compound

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of this compound and its derivatives. A notable method involves the copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives to directly synthesize spirocyclic indolenines containing this compound groups. researchgate.netopenmedicinalchemistryjournal.combrieflands.com This transformation proceeds under mild conditions and is believed to occur via a single-electron-transfer oxidation by the copper(II) catalyst to form a radical-cation intermediate, which then undergoes nucleophilic attack and dual deprotonation to yield the final product. researchgate.netopenmedicinalchemistryjournal.combrieflands.com Mechanistic studies suggest that the C-H cleavage of the phenyl ring is not the rate-limiting step in this process. researchgate.netopenmedicinalchemistryjournal.com

Table 3: Copper-Catalyzed Synthesis of Spirocyclic Indolenines

Starting Materials Catalyst/Reagents Product Type Key Features Ref

Gold and Silver Catalyzed Cycloisomerizations

Gold and silver catalysts, known for their unique ability to activate alkynes, have been employed in elegant cycloisomerization reactions to construct the this compound framework.

A gold(I)-catalyzed cascade reaction has been described for the stereoselective synthesis of sulfur- or selenium-containing indeno[1,2-b]chromene derivatives from o-(alkynyl)styrenes substituted with a thio- or seleno-aryl group at the triple bond. bohrium.com This reaction proceeds through a double cyclization involving a proposed gold-cyclopropyl carbene intermediate that undergoes intramolecular addition of an aromatic ring to the cyclopropane, affording the polycyclic structures. bohrium.com

In a related context, gold-catalyzed synthesis of decorated indoles has been achieved through carbene insertion into the N-H bond of N-allyl-2-(aryl/alkyl ethynyl)anilines using α-diazo compounds, followed by cyclization and a concomitant 1,3-allyl migration. scielo.org.za This method circumvents the need for a tertiary aniline (B41778) precursor for the 1,3-migration. scielo.org.za

Silver catalysis has also found application in this area. For instance, silver(I)-catalyzed intramolecular cyclization of N-(2-(alk-1-yn-1-yl))-1H-tetrazoles leads to the formation of N-cyano-2-substituted indoles under ambient conditions. researchgate.net

Table 4: Gold and Silver Catalyzed Cycloisomerizations

Starting Materials Catalyst Product Type Key Features Ref
o-(Alkynyl)styrenes with thio/seleno-aryl groups Gold(I) catalyst S/Se-containing indeno[1,2-b]chromene derivatives Cascade reaction, cyclopropyl (B3062369) carbene intermediate bohrium.com
N-allyl-2-(aryl/alkyl ethynyl)anilines, α-diazo compounds Gold/Silver catalyst Functionalized indoles Carbene insertion, 1,3-allyl migration scielo.org.za

Organocatalytic Routes to this compound Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. While specific organocatalytic routes to the parent this compound are not extensively documented, several methods have been developed for the synthesis of related indenoindole derivatives.

For instance, the synthesis of novel 5,5-dimethyl-11-phenyl-4b,5,5a,10,10a,11,11a,12-octahydro-10,11,12-triaza-indeno[2,1-b]fluorenes has been achieved by reacting oxindole, aryl amines, and acetone (B3395972) using dibutylamine (B89481) as an organocatalyst. tandfonline.com This one-pot, three-component reaction proceeds via simultaneous Knoevenagel and Michael-type reactions under mild conditions in ethanol. tandfonline.com

In another example, tetra-propylammonium bromide (TPAB) has been used as an efficient organocatalyst for the synthesis of indeno[1,2-b]benzofuran derivatives from the reaction of ninhydrin (B49086) and cyclic 1,3-dicarbonyl compounds. medcraveonline.com This method offers high yields and the advantage of catalyst recoverability. medcraveonline.com

Furthermore, a cascade regioselective 1,8-addition/biscyclization of 2-indolylmethanols with α-(2-indolyl) propargylic alcohols has been developed using chiral phosphoric acid (CPA) as a catalyst to produce chiral cyclopenta researchgate.netmdpi.compyrrolo biindoles. mdpi.com

Table 5: Organocatalytic Synthesis of Indenoindole Derivatives and Analogs

Starting Materials Organocatalyst Product Type Key Features Ref
Oxindole, Aryl amines, Acetone Dibutylamine Octahydro-triaza-indeno[2,1-b]fluorenes One-pot, three-component reaction tandfonline.com
Ninhydrin, Cyclic 1,3-dicarbonyls Tetra-propylammonium bromide (TPAB) Indeno[1,2-b]benzofuran derivatives Recoverable catalyst, high yields medcraveonline.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like this compound.

Solvent-free reactions, often conducted using mechanochemistry (grinding), represent a significant advancement in green synthesis by minimizing waste and often enhancing reaction rates.

A solvent-free mechanochemical approach has been developed for the multicomponent synthesis of spiro indole derivatives from isatin (B1672199), malononitrile, and rhodanine (B49660) using a grindstone technique. mdpi.com This method is rapid, efficient, and avoids the use of bulk solvents. mdpi.com Similarly, the synthesis of various indole derivatives has been achieved under solvent-free conditions using catalysts such as silica (B1680970) chloride for the condensation of indoles with carbonyl compounds.

Kaupp and co-workers reported the synthesis of indeno[1,2-b]pyrrole derivatives through a three-cascade reaction of ninhydrin and an enamino ester in a ball mill. This solvent-free method proceeds via vinylogous substitution, cyclization, and a 1,3-hydrogen shift.

Table 6: Solvent-Free Synthesis of Indole Derivatives

Starting Materials Reaction Type/Catalyst Product Type Key Features Ref
Isatin, Malononitrile, Rhodanine Grindstone chemistry (mechanochemistry) Spiro indole derivatives Solvent-free, rapid reaction mdpi.com
Indoles, Carbonyl compounds Silica chloride Bis(indolyl)methanes Solvent-free, high yields

Aqueous Medium Synthesis

The use of water as a solvent in organic synthesis is a key focus of green chemistry, offering benefits in terms of cost, safety, and environmental impact. semanticscholar.org For the synthesis of this compound precursors and related structures, aqueous media have proven effective, particularly in facilitating carbon-carbon bond formation. semanticscholar.org

One notable approach involves the three-component reaction of isatins, 1,3-diketones, and 1-naphthylamine (B1663977) in water, catalyzed by the bio-organic catalyst taurine (B1682933) (2-aminoethanesulfonic acid). benthamscience.com This method produces spiroheterocycles spiro-annulated with an indeno[1,2-b]quinoline core in excellent yields (80–95%) within a short reaction time of 15–20 minutes. benthamscience.com The high catalytic activity of taurine in water makes the process environmentally benign. benthamscience.com

Another eco-friendly synthesis carried out in water is the reaction between isatin and indole in the presence of a catalytic amount of potassium carbonate (K2CO3). semanticscholar.org This reaction, which proceeds at ambient temperature, yields 3-indolyl-3-hydroxy oxindoles. These compounds are valuable precursors for more complex heterocyclic systems. semanticscholar.org Similarly, the condensation of 1,2-indanedione with o-phenylenediamines can be catalyzed by β-cyclodextrin in water to produce indeno[1,2-b]quinoxaline derivatives, highlighting the versatility of aqueous synthesis. mdpi.com

Catalyst/ReagentReactantsProduct TypeYieldRef.
TaurineIsatins, 1,3-diketones, 1-NaphthylamineSpiroannulated Indeno[1,2-b]quinolines80-95% benthamscience.com
K₂CO₃Isatin, Indole3-Indolyl-3-hydroxy oxindolesup to 91% semanticscholar.org
β-Cyclodextrin1,2-Indanedione, o-PhenylenediaminesIndeno[1,2-b]quinoxalinesHigh mdpi.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating the synthesis of indole-containing scaffolds. nih.gov The rapid heating, cleaner reaction profiles, and potential for solvent-free conditions offered by microwave irradiation are particularly advantageous. sciforum.net This technology has been successfully applied to classical indole syntheses and the construction of fused systems like indeno[1,2-b]indoles. nih.govsciforum.net

The synthesis of indeno[1,2-b]pyridinones has been achieved through a three-component, microwave-assisted reaction of indane-1,3-dione, aromatic aldehydes, and acetamide (B32628) under solvent-free conditions. tandfonline.com This protocol provides the products in good to excellent yields in just 5–15 minutes. tandfonline.com Similarly, benzo[h]indeno[1,2-b]quinolines and benzo[f]indeno[1,2-b]quinolines have been synthesized via a three-component reaction of indane-1,3-dione, aromatic aldehydes, and either 1- or 2-naphthylamine. tandfonline.com Conducting this reaction in water under microwave irradiation at 100°C resulted in yields of 93–98%. tandfonline.com

Microwave heating has also been shown to significantly enhance palladium-catalyzed intramolecular oxidative coupling reactions. For instance, the conversion of various N-aryl enamines into functionalized 2-methyl-1H-indole-3-carboxylates was optimized under microwave irradiation, leading to excellent yields in shorter reaction times compared to conventional heating. mdpi.com The Madelung indole synthesis, a historically challenging reaction requiring high temperatures, can also be improved using microwave assistance under solvent-free conditions with potassium tert-butoxide as the base. sciforum.net These examples demonstrate the broad applicability of microwave technology in synthesizing the core structures needed for this compound derivatives.

Reaction TypeReactantsConditionsProductYieldTimeRef.
Three-componentIndane-1,3-dione, Aldehydes, AcetamideMW, 90°C, Solvent-freeIndeno[1,2-b]pyridinonesGood-Excellent5-15 min tandfonline.com
Three-componentIndane-1,3-dione, Aldehydes, NaphthylamineMW, 100°C, WaterBenzo[h/f]indeno[1,2-b]quinolines93-98%N/A tandfonline.com
Madelung SynthesisN-o-tolylbenzamide, t-BuOKMW, 160°C, Solvent-free2-Phenyl-1H-indole40%N/A sciforum.net
Pd-Catalyzed CyclizationN-aryl enaminesMW, DMF, 1hIndole-3-carboxylatesup to 90%1 h mdpi.com

Photochemical Approaches to this compound

Photochemistry offers unique pathways for the construction of complex molecular architectures that are often inaccessible through thermal methods. A notable photochemical approach to the indeno[1,2-b]indole core involves a photo-Nazarov cyclization. rsc.orgrsc.org This strategy has been employed in the synthesis of the tetracyclic core of indole diterpenoids, which share the indeno[1,2-b]indole skeleton. rsc.orgresearchgate.net

In this synthetic route, a 3-acylindole precursor undergoes a photo-Nazarov cyclization to form a five-membered ring, initially yielding a cis-fused hydrindanone. rsc.orgresearchgate.net While this initial cyclization provides the thermodynamically preferred cis-diastereomer, subsequent chemical transformations are required to achieve the often desired trans-fused system. rsc.org The process demonstrates how light can be used to forge key carbon-carbon bonds efficiently.

Other photochemical reactions in indole chemistry, while not directly forming the this compound system, illustrate the power of light-driven methods. For example, the photolysis of 1-vinylbenzotriazoles can lead to the formation of various indole derivatives, including 2-acylindoles. arkat-usa.org More recently, a metal-free protocol driven by the photochemical activity of halogen-bonded complexes has been developed for the direct C2–H alkylation of indoles. beilstein-journals.org This method uses light to generate reactive radical species that functionalize the indole ring under mild conditions. beilstein-journals.org These approaches underscore the potential of photochemistry to be more widely applied to the synthesis of complex indole-based targets like indeno[2,1-b]indoles.

Flow Chemistry and Continuous-Flow Synthesis of this compound Scaffolds

Flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.com The synthesis of indole derivatives has been a major area of application for flow technology. mdpi.com While specific reports on the continuous-flow synthesis of the this compound scaffold are not prevalent, the principles and successes in general indole synthesis are directly applicable.

Classical methods like the Fischer indole synthesis have been successfully adapted to continuous-flow systems. By utilizing high-temperature and high-pressure conditions that are safely achievable in microreactors, reaction times can be dramatically reduced from hours to minutes, with high productivity. mdpi.com For example, a flow system for the Fischer indole synthesis can achieve a productivity of 25 g·h⁻¹ with a residence time of about 3 minutes. mdpi.com Similarly, the Hemetsberger–Knittel synthesis of indole-2-carboxylates shows a significant rate acceleration in a flow system compared to both batch and microwave-assisted methods. mdpi.com

These established flow protocols for indole ring formation could be adapted for the synthesis of indeno[2,1-b]indoles. Multistep sequences, such as a nitration/hydrogenation/cyclization cascade to form a 1,4-benzoxazinone intermediate, have been successfully demonstrated in continuous flow, showcasing the potential for building complex heterocyclic systems. goflow.at Applying this paradigm to the multi-ring structure of this compound could lead to more efficient, scalable, and sustainable manufacturing routes.

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

The development of stereoselective and enantioselective methods for synthesizing chiral indole-containing molecules is crucial, as often only one enantiomer possesses the desired biological activity. iisc.ac.insciencedaily.com For the this compound framework, which can possess multiple stereocenters, controlling the three-dimensional arrangement is a significant synthetic challenge.

A major breakthrough in the enantioselective synthesis of related structures was achieved through a catalytic Fischer indolization reaction to produce enantioenriched cyclopenta[b]indolones. iisc.ac.insciencedaily.com This method utilizes a chiral phosphoric acid catalyst in combination with a Lewis acid. iisc.ac.in The reaction proceeds through a dynamic kinetic resolution (DKR), where an intermediate hydrazone, which exists as two rapidly interconverting enantiomers, reacts at different rates. The chiral catalyst preferentially accelerates the cyclization of one enantiomer, leading to a highly enantioselective formation of the final product. iisc.ac.in

Stereocontrol has also been demonstrated in the synthesis of the indeno[1,2-b]indole core itself. As mentioned in the photochemical section, the photo-Nazarov cyclization initially produces a cis-fused ring system. rsc.orgresearchgate.net To obtain the trans-fused isomer, a stereospecific hydride shift was employed as a key step. This transformation, performed on a dioxaphospholane derivative under Grainger's conditions, effectively inverted the stereochemistry to generate the desired trans-system. rsc.org Such strategies, which rely on chiral catalysts or stereospecific rearrangements, are essential for accessing specific, single-isomer derivatives of this compound for applications in medicinal chemistry and materials science. sioc-journal.cn

Advanced Structural Characterization and Conformational Analysis of Indeno 2,1 B Indole

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insights

Solid-State NMR for Bulk Material Analysis

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of bulk materials, providing insights into molecular structure, conformation, and intermolecular interactions in the solid phase. crystalpharmatech.com For indeno[2,1-b]indole derivatives, ssNMR can be instrumental in identifying and differentiating polymorphs, which are different crystalline forms of the same compound that can exhibit distinct physical and chemical properties. crystalpharmatech.com

Techniques such as Magic Angle Spinning (MAS) and High-Power Decoupling (HDEC) are employed to simplify complex solid-state spectra and enhance resolution, making them appear more like their solution-state counterparts. crystalpharmatech.com While proton (¹H) NMR is common in solution, carbon-13 (¹³C) NMR is often preferred in solid-state analysis due to its wider chemical shift range and the ability to use advanced techniques to obtain high-resolution spectra. crystalpharmatech.combiorxiv.org For fluorinated derivatives of this compound, fluorine-19 (¹⁹F) ssNMR offers a highly sensitive probe for distinguishing between different crystalline and amorphous forms within a sample. crystalpharmatech.com Phosphorus-31 (³¹P) ssNMR has also emerged as a useful tool for solid-phase characterization. crystalpharmatech.com

The information gleaned from ssNMR is crucial for understanding the solid-state packing of this compound derivatives, which can influence their electronic and photophysical properties in solid-state devices.

Dynamic NMR Studies for Tautomeric Equilibria and Conformational Exchange

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is an invaluable tool for investigating dynamic processes such as tautomeric equilibria and conformational exchange in this compound derivatives. These processes often occur on the NMR timescale, leading to characteristic changes in the NMR spectrum, such as line broadening or the appearance of distinct signals for different conformers. scielo.org.mxcopernicus.org

For instance, in N-substituted indole (B1671886) derivatives, hindered rotation around the N-C bond can lead to the existence of multiple conformers. scielo.org.mx DNMR studies, often complemented by theoretical calculations, can determine the energy barriers for the interconversion between these conformers. scielo.org.mx In some cases, sharp signals in the NMR spectrum at room temperature indicate a fast interconversion between conformers, while broadened signals suggest a slower exchange process. scielo.org.mx Variable temperature NMR experiments can be particularly informative, as changes in temperature can alter the rate of exchange, leading to predictable changes in the spectra. scielo.org.mx

These studies are crucial for understanding the conformational preferences of this compound derivatives in solution, which can significantly impact their reactivity and biological activity.

Advanced Vibrational Spectroscopy (IR and Raman) for Functional Group Environment and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local chemical environment. These complementary techniques are sensitive to molecular vibrations and can be used to identify specific bonds and structural motifs within this compound derivatives. nih.govmontclair.edu

IR spectroscopy is particularly sensitive to polar functional groups and is widely used to identify characteristic vibrations such as C=O, N-H, and C-N stretching modes. nih.govscialert.net For example, in derivatives of indeno[1,2-b]indole-6,9,10-trione, distinct carbonyl stretching frequencies can be observed in the IR spectrum. nih.gov

Raman spectroscopy, on the other hand, is more sensitive to non-polar and symmetric vibrations, providing complementary information to IR spectroscopy. nih.gov It is particularly useful for characterizing the carbon skeleton of the this compound core. researchgate.net The combination of IR and Raman spectroscopy allows for a more complete vibrational assignment, aided by quantum chemical calculations. scialert.netscialert.net

Changes in the vibrational spectra can also provide insights into intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of these compounds. mdpi.com

Table 1: Characteristic IR and Raman Bands for this compound Derivatives

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
Aromatic C-HSymmetric Stretch3015 - 3057 scialert.net
Aromatic C-HAsymmetric Stretch3166 - 3169 scialert.net
C=NStretch1604 - 1620 scialert.net
C-NStretch1123 - 1142 scialert.netscialert.net
C-C-NDeformation516 - 673 scialert.net

This table provides a general overview. Specific peak positions can vary depending on the exact molecular structure and environment.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques for probing the electronic structure and photophysical properties of this compound derivatives. core.ac.ukrsc.org The UV-Vis absorption spectrum reveals the energies of electronic transitions from the ground state to various excited states. researchgate.net The position and intensity of the absorption bands are sensitive to the extent of π-conjugation and the presence of electron-donating or electron-withdrawing substituents. chim.it

Many this compound derivatives exhibit fluorescence, and their emission spectra provide information about the energy of the lowest excited singlet state. The fluorescence quantum yield, which is a measure of the efficiency of the emission process, is an important parameter for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net The solvent polarity can also influence the absorption and emission maxima, a phenomenon known as solvatochromism. core.ac.ukchim.it

Time-resolved fluorescence spectroscopy can be used to determine the fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state. These photophysical parameters are crucial for designing and optimizing this compound-based materials for various optoelectronic applications. rsc.org

Table 2: Photophysical Properties of Selected Indeno[1,2-b]indole (B1252910) Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)SolventReference
(2,1-b)-IF(C(CN)₂)₂295, 344, 378, 400-- researchgate.net
(2,1-b)-IF(O)(C(CN)₂)285, 342, 363, 400-- researchgate.net
Substituted IndolesVariesVariesCyclohexane, Ethanol core.ac.uk

Note: The absence of emission data (-) indicates it was not specified in the provided context. Photophysical properties are highly dependent on the specific derivative and experimental conditions.

Mass Spectrometry for Reaction Monitoring and Complex Fragmentation Pathway Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the structural elucidation of this compound derivatives, allowing for the determination of their molecular weight and elemental composition with high accuracy. scirp.orgrhhz.net

Electron ionization (EI) is a common ionization technique that can induce extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure. scirp.orgresearchgate.net Analysis of these fragmentation pathways can reveal the presence of specific substructures within the molecule. For instance, the loss of characteristic neutral fragments can indicate the presence of certain functional groups. scirp.orglibretexts.org

High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can be used to determine the elemental formula of the molecular ion and its fragments. scribd.com Mass spectrometry is also widely used to monitor the progress of chemical reactions in the synthesis of this compound derivatives and to identify reaction intermediates and byproducts. scirp.org

Table 3: Common Fragments in Mass Spectra of Indole Derivatives

FragmentDescriptionReference
Loss of CH₃ and COIndicates the presence of an acetyl group. scirp.org
Loss of HCNA characteristic fragmentation of the indole ring. scirp.org

This table highlights common fragmentation patterns observed in indole derivatives, which can be relevant for the analysis of indeno[2,1-b]indoles.

Chemical Reactivity and Functionalization of Indeno 2,1 B Indole

Electrophilic Aromatic Substitution Reactions on the Indeno[2,1-b]indole Nucleus

The indole (B1671886) portion of the this compound system is π-excessive, making it susceptible to electrophilic attack. The fusion of the indene (B144670) ring influences the regioselectivity of these reactions compared to simple indoles.

Regioselectivity and Substituent Effects

Similar to indole, the preferred site for electrophilic substitution in this compound is the pyrrole (B145914) ring. bhu.ac.in Theoretical studies and experimental evidence suggest that the C6 position is the most nucleophilic, followed by other positions on the indole and indene rings. The regioselectivity is governed by the stability of the resulting cationic intermediate (Wheland intermediate), where the positive charge can be effectively delocalized over the π-system. ic.ac.uk

Substituents on the this compound nucleus can significantly influence the rate and regioselectivity of electrophilic aromatic substitution. Electron-donating groups generally enhance the reactivity and direct incoming electrophiles, while electron-withdrawing groups have the opposite effect. openmedicinalchemistryjournal.com

Halogenation and Nitration Studies

Halogenation of this compound derivatives has been explored, often to enhance their biological activity. For instance, the halogenation of certain indeno[1,2-b]indole (B1252910) diones with bromine has been shown to significantly increase their potency as protein kinase CK2 inhibitors. nih.gov Enzymatic halogenation has also been observed in nature, where a specialized halogenase can chlorinate hapalindole-type alkaloids which contain the this compound core. qmul.ac.uk

Nitration of indoles typically requires non-acidic nitrating agents to avoid polymerization. bhu.ac.in While specific nitration studies on the parent this compound are not extensively detailed in the provided results, the nitration of related indole derivatives suggests that substitution would likely occur on the electron-rich pyrrole ring. researchgate.netresearchgate.net Copper-mediated domino reactions have been developed for the C-H iodination and nitration of indoles, yielding 3-iodo-2-nitroindoles with high regioselectivity. rsc.org

Friedel-Crafts Acylations and Alkylations

Friedel-Crafts reactions are a cornerstone for the functionalization of indoles. acs.org The intramolecular Friedel-Crafts cyclization of indole derivatives is a common strategy for synthesizing fused ring systems, including indeno[1,2-b]indoles. researchgate.netthieme-connect.com For example, scandium-catalyzed intramolecular Friedel-Crafts reactions of 2-[(2-alkyl-1H-indol-3-yl)methylene]malonates can lead to the formation of indeno[1,2-b]indoles. thieme-connect.com

Asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, catalyzed by chiral metal complexes, provides a route to optically active indole derivatives. rsc.org This methodology can be applied to create chiral centers adjacent to the indole nucleus.

Nucleophilic Additions and Substitutions

Nucleophilic reactions on the this compound core can occur at several sites, most notably at the indole nitrogen and potentially at exocyclic double bonds in its derivatives.

Reactions at the Indole Nitrogen

The indole nitrogen in this compound possesses a lone pair of electrons and can act as a nucleophile. N-alkylation and N-acylation are common reactions. The nitrogen can be deprotonated with a suitable base, such as sodium hydride or an organolithium reagent, to form an indolide anion, which is a potent nucleophile. bhu.ac.in These N-anions readily react with various electrophiles. For example, treatment of an indeno[2,1-b]indol-6(5H)-one with sodium hydride followed by the addition of tosyl chloride results in the N-tosylated product. rsc.org The presence of an alkyl group on the indole nitrogen can influence the outcome of subsequent reactions. For instance, in palladium-catalyzed reactions of 2-(2-bromophenyl)-1-alkyl-1H-indoles, the N-alkyl group can lead to a Heck cyclization instead of a cycloaminocarbonylation. beilstein-journals.orgbeilstein-journals.org

Reactions Involving Exocyclic Double Bonds (if present in derivatives)

Derivatives of this compound can possess exocyclic double bonds, which are susceptible to nucleophilic attack. For example, the reaction of a cyclopentadiene (B3395910) derivative of indeno[1,2-b]indole with tetracyanoethylene (B109619) proceeds via a formal [2+2] cycloaddition, likely through radical intermediates. rsc.org This reaction highlights the reactivity of the double bond and can be used to predict the diastereoselectivity of other additions. rsc.org

Cycloaddition Reactions Involving this compound Moieties

Cycloaddition reactions are powerful tools for constructing cyclic structures with high regio- and stereoselectivity. The this compound core, with its fused aromatic and heterocyclic rings, can participate in various cycloaddition pathways, leading to complex polycyclic architectures.

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. sigmaaldrich.com While indoles themselves are typically electron-rich and can act as dienophiles in inverse electron-demand Diels-Alder reactions, their participation in normal electron-demand cycloadditions often requires activation. nih.gov For instance, photocatalytic methods using platinum-modified titanium dioxide can mediate the [4+2] cycloaddition of indoles with electron-rich dienes under visible light irradiation to form tetrahydrocarbazole cores. nih.gov

In the context of fused indole systems, multicomponent aza-Diels-Alder reactions have been employed to construct related quinoline-containing structures. The reaction of anilines, aromatic aldehydes, and indene in a eutectic mixture can yield indeno[2,1-c]quinolines, demonstrating the utility of the indene moiety as a dienophile in a [4+2] cycloaddition. mdpi.com While direct examples involving the this compound parent system as either the diene or dienophile are not extensively documented, the reactivity of its constituent parts suggests its potential for such transformations. For example, the synthesis of pyrrolo[3,4-e]indoles can be achieved through a Diels-Alder reaction of 2-vinylpyrroles with maleimides, highlighting a pathway that could be conceptually applied to vinyl-substituted indeno[2,1-b]indoles. beilstein-journals.org

[2+1] and [3+2] Cycloadditions

[2+2] cycloadditions offer a route to four-membered rings. A formal [2+2] cycloaddition has been reported for an indeno[1,2-b]indole derivative, which reacts with tetracyanoethylene. rsc.org This reaction identifies the sterically less hindered face of the tetracyclic system for addition. rsc.org Similarly, [2+2] cycloadditions between imines derived from the related indeno[1,2-b]quinoxaline core and phenoxyacetic acids yield spiro-β-lactams. rsc.org

[3+2] cycloaddition reactions are particularly prevalent for building five-membered heterocyclic rings onto the indole framework. These reactions often involve 1,3-dipoles reacting with a dipolarophile. A common strategy is the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from the decarboxylative condensation of an α-amino acid with a carbonyl compound, with a suitable dipolarophile. rsc.org This has been applied to indeno[1,2-b]quinoxalin-11-one, where reaction with L-tryptophan generates an azomethine ylide that subsequently reacts with β-nitrostyrenes to afford complex spiro[indeno[1,2-b]quinoxaline-pyrrolidine] hybrids. rsc.org

Palladium-catalyzed dearomative [3+2] cycloaddition of 3-nitroindoles with vinylcyclopropanes is another efficient method to construct cyclopentannulated indolines. rsc.org Furthermore, N-heterocyclic carbene (NHC) catalysis can facilitate formal [3+3] cycloadditions of β-ketoester indoles with α-bromocinnamaldehyde to produce 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons. oaepublish.com

Reaction Type Reactants Key Reagents/Catalysts Product Type Reference
Formal [2+2] CycloadditionIndeno[1,2-b]indole derivative, Tetracyanoethylene-Cyclobutane adduct rsc.org
[2+2] CycloadditionIndeno[1,2-b]quinoxalin-11-imine, Phenoxyacetic acidTriethylamine (B128534), TsClSpiro-β-lactam rsc.org
[3+2] CycloadditionIndeno[1,2-b]quinoxalin-11-one, L-tryptophan, β-nitrostyreneHeat (in situ azomethine ylide formation)Spiro[indenoquinoxaline-pyrrolidine] rsc.org
[3+2] Cycloaddition3-Nitroindoles, VinylcyclopropanesPd(0) catalystCyclopentannulated indolines rsc.org
Formal [3+3] Cycloadditionβ-ketoester indole, α-bromocinnamaldehydeChiral N-heterocyclic carbene (NHC)6-(Indole-2-yl)-3,4-dihydropyran-2-one oaepublish.com

Oxidation and Reduction Transformations of the this compound Core

The oxidation and reduction of the this compound nucleus allow for fine-tuning of its electronic properties and the introduction of new functional groups. These transformations can target specific atoms or bonds within the fused ring system.

Selective Oxidation of Nitrogen or Carbon Atoms

The oxidation of the this compound framework can lead to various products depending on the substrate and oxidizing agent. For example, the oxidation of 10-benzylidene-5-methyl-5,10-dihydroindeno[1,2-b]indole with reagents like chromium trioxide results in ring-opening and rearrangement to form a dioxodibenz[b,f]azocine derivative. smolecule.comrsc.org This demonstrates that oxidation can induce significant structural changes beyond simple oxygen insertion. rsc.org

In related dihydroindeno[2,1-a]indene systems, oxidation can be achieved with reagents such as potassium permanganate. For the selective oxidation of the indoline (B122111) substructure to an indole, manganese dioxide (MnO2) is a commonly used and effective reagent. mdpi.com This process is crucial for aromatizing partially reduced indole systems that are often intermediates in multi-step syntheses. Copper-catalyzed oxidative dehydrogenative dearomatization has also been used to synthesize spirocyclic indolenines from indole derivatives. smolecule.com

Reduction of Aromatic Rings or Exocyclic Bonds

The reduction of the this compound core can be directed at either the aromatic rings or exocyclic functional groups, such as carbonyls. The carbonyl group of indeno[2,1-b]indol-6(5H)-one can be readily reduced to the corresponding alcohol using sodium borohydride (B1222165) (NaBH4). rsc.org For complete deoxygenation to a methylene (B1212753) group, the Wolff-Kishner reduction (using hydrazine (B178648) hydrate) can be employed to convert the ketone into 5,6-dihydrothis compound. rsc.org

Reduction of the aromatic portions of the this compound skeleton is more challenging due to the inherent stability of the aromatic system. Standard catalytic hydrogenation conditions that reduce alkene double bonds are often insufficient. libretexts.org To reduce the aromatic rings to their saturated counterparts (e.g., cyclohexane), more forcing conditions are required, such as using a platinum or rhodium catalyst under high hydrogen pressure. libretexts.org The heterocyclic pyrrole ring of indole can be selectively reduced to an indoline using reagents like zinc in hydrochloric acid. bhu.ac.in For related systems like 5,10-dihydroindeno[2,1-a]indene (B3029415), reduction using hydrogen gas with a palladium catalyst is effective.

Transformation Substrate Reagents/Conditions Product Reference
Oxidation10-Benzylidene-5-methyl-5,10-dihydroindeno[1,2-b]indoleChromium trioxideDioxodibenz[b,f]azocine derivative rsc.org
OxidationIndoline derivativesManganese dioxide (MnO2), Benzene (B151609), 70°CIndole derivatives mdpi.com
Carbonyl ReductionIndeno[2,1-b]indol-6(5H)-oneNaBH4Indeno[2,1-b]indol-6-ol rsc.org
Carbonyl Reduction (Deoxygenation)Indeno[2,1-b]indol-6(5H)-oneHydrazine hydrate (B1144303) (Wolff-Kishner)5,6-Dihydrothis compound rsc.org
Aromatic Ring ReductionGeneral Aromatic RingsH2, Pt or Rh/C catalyst, high pressureCyclohexane derivatives libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable for the derivatization of heterocyclic compounds, including indoles and their fused analogues. researchgate.net These methods enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, providing access to a vast chemical space from a common this compound precursor.

Palladium catalysis is particularly prominent in this area. A variety of palladium-catalyzed reactions, including Suzuki, Heck, and Sonogashira couplings, are widely used for functionalizing the indole nucleus. researchgate.net In the synthesis of the this compound system itself, palladium-catalyzed tandem reactions are employed. For instance, a palladium-catalyzed sequence of nucleophilic aminopalladation and carbene insertion starting from 2-alkynylaniline derivatives can construct the this compound core in high yields. smolecule.com Similarly, Pd-catalyzed Heck cyclization of 2-(2-bromophenyl)-1-alkyl-1H-indoles is a key step in synthesizing indeno[1,2-b]indol-10(5H)-ones. beilstein-journals.org

C-H activation and functionalization represent a modern and atom-economical approach to derivatization. Palladium-catalyzed C-H functionalization has been used to synthesize indeno[1,2-b]indole derivatives from N-substituted indoles and aryl halides. cornell.edu In a different approach, a Pd-mediated dual C-H activation of a 5-benzoyl-substituted indolizine (B1195054) was used to construct a 6H-indeno-indolizine core. acs.orgresearchgate.net Tuning the reaction conditions by using an oxygen atmosphere can switch the pathway to a selective C-H amination, producing indolizino[2,1-b]indoles. acs.orgresearchgate.net

Other transition metals also play a crucial role. Rhodium(III)-catalyzed C-H activation has been used for the dehydrogenative cross-coupling of pyridones with thiophenes, a strategy that could be adapted for this compound functionalization. researchgate.net While many modern methods are catalytic, stoichiometric copper-mediated Ullmann cross-coupling reactions remain a classic and relevant method for forming C-N and C-C bonds in the synthesis of complex indole-containing scaffolds. rsc.org

Catalyst/Metal Reaction Type Reactants Product Reference
PalladiumTandem Aminopalladation/Carbene InsertionBromide-substituted 2-alkynylanilines, α-diazo estersThis compound derivatives smolecule.com
PalladiumHeck Cyclization2-(2-Bromophenyl)-1-alkyl-1H-indolesIndeno[1,2-b]indol-10(5H)-one beilstein-journals.org
PalladiumC-H FunctionalizationN-substituted indoles, Aryl halidesIndeno[1,2-b]indole derivatives cornell.edu
PalladiumDual C-H Activation5-Benzoyl-substituted indolizine6H-Indeno-indolizine acs.orgresearchgate.net
RhodiumC-H Activation2-Pyridones, Thiophenes6-Thiophenyl pyridin-2(1H)-one researchgate.net
CopperUllmann Cross-Couplingo-HalobiarylsTetracyclic cyclopenta[b]indoles rsc.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboranes and organic halides or triflates, catalyzed by a palladium(0) complex. libretexts.org This reaction is instrumental in the synthesis and functionalization of the this compound system.

One prominent synthetic route to heterocycle-fused indenes, including 5,6-dihydroindeno[2,1-b]indoles, employs the Suzuki-Miyaura coupling as a key step. The methodology involves an initial coupling of ortho-formylbiaryls, prepared through the reaction of o-bromobenzaldehydes with arylboronic acids, which then undergo further transformations to build the fused ring system. researchgate.net This approach offers advantages such as high yields, mild reaction conditions, and the use of readily accessible starting materials. researchgate.net

For the direct functionalization of a pre-formed this compound core, halogenated derivatives serve as excellent substrates. The coupling of chloro- or bromo-indeno[2,1-b]indoles with various aryl or heteroaryl boronic acids can be achieved under mild conditions. nih.gov The use of specialized catalyst systems, often involving bulky, electron-rich phosphine (B1218219) ligands like XPhos, is crucial for high efficiency, especially with less reactive chloro-substrates. libretexts.orgnih.gov These reactions typically proceed at moderate temperatures (60-100 °C) and provide the desired biaryl products in excellent yields. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Halo-Indoles

Aryl Halide Substrate (Example)Boronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)Reference
5-Chloro-1H-indole4-Methylphenylboronic acidP1 (1.5)K₃PO₄Dioxane/H₂O6099 nih.gov
6-Chloro-1H-indole4-Methoxyphenylboronic acidP1 (1.0)K₃PO₄Dioxane/H₂O6098 nih.gov
4-Bromo-1H-indole3-Thienylboronic acidP1 (1.5)K₃PO₄Dioxane/H₂O6095 nih.gov
3-Chloroindazole5-Indoleboronic acidPd(OAc)₂ (2) / XPhos (3)K₃PO₄Dioxane/H₂O10085 nih.gov

Table data is representative of couplings on related heterocyclic systems and illustrates typical conditions. nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction is a highly effective method for the formation of a C(sp²)–C(sp) bond between a vinyl or aryl halide and a terminal alkyne. libretexts.org This reaction, co-catalyzed by palladium and copper complexes, is a powerful tool for introducing alkynyl moieties onto the this compound framework. libretexts.org These alkynylated derivatives are valuable intermediates for further transformations or as final products with unique electronic properties.

The synthesis of substituted indoles and related heterocycles often utilizes Sonogashira coupling with halo-precursors. mdpi.com For instance, in a strategy aimed at creating diverse molecular libraries, 3-iodo- and 5-bromoindoles undergo smooth Sonogashira reactions to yield a wide range of new alkynylated products. mdpi.comthieme-connect.de This selectivity allows for the development of sequential coupling strategies, where a di-halogenated precursor can be functionalized in a stepwise manner with different partners. thieme-connect.de

A typical procedure involves reacting a halo-indeno[2,1-b]indole with a terminal alkyne in the presence of a palladium catalyst such as PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base like triethylamine (Et₃N) in a solvent such as DMF. thieme-connect.de

Table 2: Representative Sonogashira Coupling Reactions on Halo-Indoles

Halide Substrate (Example)AlkyneCatalyst SystemBase/SolventTemp (°C)Yield (%)Reference
N-Ts-3-iodo-5-bromoindolePhenylacetylenePdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)Et₃N/DMF2595 thieme-connect.de
N-Ts-3-iodo-5-bromoindole1-HexynePdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)Et₃N/DMF2588 thieme-connect.de
N-Boc-5-bromoindolePropargyl alcoholPdCl₂(PPh₃)₂ (10 mol%), CuI (20 mol%)Et₃N/DMF7085 thieme-connect.de

Table data is representative of couplings on related indole systems and illustrates typical conditions. thieme-connect.de

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. uwindsor.caorganic-chemistry.org This reaction has become a standard procedure for synthesizing amine derivatives from aryl halides or triflates and is particularly useful for the functionalization of heterocycles like this compound. uwindsor.ca It allows for the introduction of primary and secondary alkylamines and anilines, which are key functional groups in many biologically active molecules.

The amination of unprotected nitrogen-containing heterocycles, such as indoles, indazoles, and benzimidazoles, can be challenging but has been successfully achieved using specialized catalyst systems. nih.gov The procedure is effective for a wide variety of halo-heterocycles, including chloro- and bromo-indoles at various positions. nih.gov The choice of ligand and base is critical; bulky, electron-rich phosphine ligands (e.g., XPhos-type) and strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) are often employed to achieve high yields and good functional group tolerance. nih.gov

Table 3: Representative Buchwald-Hartwig Amination Reactions on Halo-Indoles

Halide Substrate (Example)AmineCatalyst/Ligand System (mol%)BaseSolventTemp (°C)Yield (%)Reference
5-Bromo-1H-indoleMorpholineP1 (1) / L1 (1)LiHMDSTHFRT97 nih.gov
6-Bromo-1H-indolen-ButylamineP1 (1) / L1 (1)LiHMDSTHFRT89 nih.gov
5-Chloro-1H-indoleAniline (B41778)P3 (1) / L3 (1)LiHMDSToluene8089 nih.gov
7-Bromo-1H-indolePiperidineP3 (1) / L3 (1)LiHMDSToluene10072 nih.gov

Table data is representative of amination on related indole systems and illustrates typical conditions. P1/L1 and P3/L3 refer to specific Pd-precatalyst/ligand combinations. nih.gov

Remote Functionalization and C-H Activation Strategies for Site-Specific Derivatization

While classical cross-coupling reactions are powerful, they rely on the presence of a halide or triflate at the desired position. Modern C-H activation strategies offer a more atom-economical approach, allowing for the direct functionalization of carbon-hydrogen bonds. For a complex scaffold like this compound, achieving site-selectivity at remote positions of the indole core (e.g., C5, C6, C7) that defy intrinsic reactivity is a significant challenge. researchgate.netsnnu.edu.cn

Recent advances have employed transition-metal catalysis to achieve this control. Rhodium(II) complexes, for example, have been used for the regioselective C-H alkylation of NH-indoles, directing the functionalization to the C6 position through a hydrogen-bonding interaction. snnu.edu.cn Similarly, ruthenium(II) catalysis can enable site-selective C7-H functionalization of indoles under mild conditions. researchgate.net

Furthermore, C-H activation can be a key step in the synthesis of the this compound core itself. A chemodivergent synthesis has been developed where 2-aryl-1H-indoles undergo an intramolecular radical C-H/C-H dehydrogenative coupling promoted by Mn(OAc)₃·2H₂O to selectively provide the indeno[1,2-b]indole structure. researchgate.net This demonstrates a powerful method for constructing the fused polycyclic system through direct C-H bond transformations.

Photochemical Reactivity of this compound Derivatives

Photochemistry offers unique pathways for the synthesis and modification of complex organic molecules. For the this compound system, photochemical reactions provide a distinct approach to constructing the core structure.

A notable example is the use of a photo-Nazarov cyclization. rsc.org In this route, a 3-acylindole precursor containing an alkenyl group is irradiated, leading to the isomerization of a double bond to a strained configuration. This allows for a subsequent 4π electrocyclization to occur, forming the cyclopentenone ring fused to the indole, thereby creating the indeno[1,2-b]indole framework. rsc.org This method provides a viable pathway to the core, initially yielding the thermodynamically preferred cis-fused hydrindanone, which can be further converted to the trans-isomer through subsequent chemical steps. rsc.org

Beyond synthesis, the indole moiety is a known photoactive scaffold. Indole derivatives are used as core motifs in molecular photoswitches and motors, undergoing photochemical isomerizations. chim.it This suggests that this compound derivatives could possess interesting photophysical and photochemical properties, with potential applications in materials science as photo-responsive compounds.

Theoretical and Computational Chemistry Studies of Indeno 2,1 B Indole

Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)

The electronic structure of a molecule dictates its reactivity and photophysical properties. For indeno[2,1-b]indole and its derivatives, analyzing the electronic landscape through computational methods reveals key characteristics such as molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) has become a primary method for accurately predicting the molecular structures of complex organic compounds. researchgate.net By approximating the many-electron system's energy as a functional of the electron density, DFT allows for precise geometry optimization, which is the process of finding the most stable three-dimensional arrangement of atoms in a molecule (the energy minimum).

For heterocyclic systems related to this compound, researchers commonly employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) or 6-31+G(d,p). nih.govmdpi.com The choice of method is often validated by comparing the calculated geometrical parameters (bond lengths and angles) with experimental data obtained from X-ray diffraction, where available. mdpi.com For instance, in a study on related indenopyridopyrimidine derivatives, the B3LYP/6-311++G(d,p) level of theory was identified as the most suitable for reproducing experimental bond lengths, demonstrating the reliability of this approach. mdpi.com Such optimized geometries serve as the foundational step for all subsequent computational property predictions. researchgate.net

HOMO-LUMO Energy Gaps and Molecular Orbital Visualization

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. ossila.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter. schrodinger.com A smaller energy gap generally corresponds to a molecule that is more easily excitable and more chemically reactive. wuxiapptec.com

In studies of indeno[1,2-b]indole (B1252910) analogues designed as acceptors for organic solar cells, DFT calculations were used to determine the HOMO and LUMO energy levels. acs.org Visualization of these orbitals reveals the distribution of electron density. For many indeno[1,2-b]indole-based systems, the HOMO is typically localized on the electron-rich indole (B1671886) core, while the LUMO density is situated on the electron-accepting portions of the molecule. acs.org This spatial separation is indicative of intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net

A study on a series of designed indeno[1,2-b]indole analogues (DF1-DF5) compared to a reference molecule (R) provided specific energy values, highlighting how structural modifications can tune the FMO energy levels. acs.org

Calculated HOMO, LUMO, and Energy Gap (Eg) values for selected Indeno[1,2-b]indole Analogues (in eV). acs.org
MoleculeHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)
R (Reference)-5.33-3.461.87
DF1-5.35-3.481.87
DF2-5.32-3.441.88
DF3-5.34-3.491.85
DF4-5.41-3.511.90
DF5-5.28-3.461.82

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the three-dimensional charge distribution of a molecule. libretexts.org These maps are plotted on the molecule's electron density surface, using a color spectrum to represent different electrostatic potential values. youtube.com Regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. ajchem-a.comresearchgate.net

For indole-containing structures, the MEP analysis often reveals negative potential localized around heteroatoms like nitrogen and oxygen (if present in substituents), highlighting their role as hydrogen bond acceptors. ajchem-a.com Conversely, the hydrogen atom attached to the indole nitrogen typically shows a region of high positive potential, consistent with its character as a hydrogen bond donor. ajchem-a.com MEP maps are invaluable for predicting intermolecular interactions and understanding the reactive sites of the this compound scaffold. libretexts.orgresearchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation. This synergy between theory and experiment is crucial for confirming molecular structures and understanding their excited-state dynamics.

Theoretical Prediction of UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational approach for modeling the electronic absorption (UV-Vis) and emission (fluorescence) spectra of organic molecules. torvergata.itresearchgate.net By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). acs.org

Theoretical studies on indeno[1,2-b]indole derivatives and related systems have successfully predicted their UV-Vis spectra. acs.org For example, calculations on indeno[1,2-b]indole analogues explored for organic photovoltaics showed that modifying end-capped acceptor units could systematically shift the absorption wavelength, a key factor in designing materials for solar cells. acs.org The choice of DFT functional and the inclusion of solvent effects are critical for achieving good agreement with experimental spectra. acs.orgmdpi.com

Predicted UV-Vis Absorption Maxima (λmax) for Indeno[1,2-b]indole Analogues. acs.org
Moleculeλmax (nm)Excitation Energy (eV)Computational Method
R (Reference)825.131.50MPW1PW91/6-31G(d,p)
DF1831.061.49MPW1PW91/6-31G(d,p)
DF2835.611.48MPW1PW91/6-31G(d,p)
DF3838.251.48MPW1PW91/6-31G(d,p)
DF4828.691.50MPW1PW91/6-31G(d,p)
DF5844.581.47MPW1PW91/6-31G(d,p)

Computational NMR Chemical Shift Calculation and Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly using the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, allow for the ab initio calculation of NMR chemical shifts (δ). researchgate.netrsc.org These calculations are performed on the DFT-optimized geometry of the molecule. nih.gov

For complex heterocyclic systems like derivatives of indeno[1,2-b]indole, theoretical NMR calculations are instrumental in assigning experimental signals, especially in cases of complex isomerism or crowded spectra. nih.gov Researchers typically calculate the 1H and 13C chemical shifts and then perform a linear regression analysis against the experimental values. A high correlation coefficient (R²) indicates the accuracy of the computational model and validates the structural assignment. nih.govresearchgate.net This correlation is often improved by applying a scaling factor to the calculated values to correct for systematic errors in the theoretical method. wsu.edu

A study on 11H-indeno[1,2-b]quinoxalin-11-one oxime (IQ-1), a related scaffold, demonstrated the power of this approach. The calculated chemical shifts at the B3LYP/6-31+G(d,p) level showed excellent correlation with experimental data, enabling unambiguous assignment of the E- and Z-isomers. nih.gov

Correlation between Experimental and Calculated NMR Chemical Shifts for an Indenoquinoxaline Derivative. nih.gov
IsomerNucleusComputational MethodCorrelation Coefficient (R²)RMSD (ppm)
E-IQ-11HB3LYP[GD3BJ]/6-31+g(d,p)0.99370.0789
E-IQ-113CB3LYP[GD3BJ]/6-31+g(d,p)0.99843.0255
Z-IQ-11HB3LYP[GD3BJ]/6-31+g(d,p)0.99320.0805
Z-IQ-113CB3LYP[GD3BJ]/6-31+g(d,p)0.99872.8443

Vibrational Frequencies and IR/Raman Spectra Simulation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational frequencies of molecules. numberanalytics.com These calculations allow for the simulation of infrared (IR) and Raman spectra, which are crucial for molecular identification and characterization. faccts.de The comparison between calculated and experimental spectra helps in the definitive assignment of vibrational modes. americanpharmaceuticalreview.comresearchgate.net

For complex heterocyclic systems like this compound and its derivatives, DFT calculations can predict characteristic vibrational modes. For instance, in related indeno quinoxaline (B1680401) derivatives, C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region in both FT-IR and FT-Raman spectra. scialert.net The in-plane and out-of-plane C-H deformation vibrations are found in the 1000-1300 cm⁻¹ range. scialert.net Specific to the indole moiety, the N-H stretching vibration is a key indicator of hydrogen bonding interactions. mdpi.com

Simulated spectra are generated by applying scaling factors to the calculated frequencies to account for anharmonicity and limitations of the theoretical model. nsf.gov The agreement between simulated and experimental spectra validates the accuracy of the computational approach. researchgate.net

Below is a representative table of calculated vibrational frequencies for a related indole derivative, illustrating the types of vibrational modes and their predicted wavenumbers.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch3483
C-H Stretch (aromatic)3057-3015
C=C Stretch (aromatic)1617-1541
C-N Stretch1136-1123
C-H In-plane Bend1245-1032
C-H Out-of-plane Bend969-855

This table is illustrative and based on data for related indole compounds. scialert.netnih.govbarc.gov.in

Reaction Mechanism Elucidation and Pathway Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding a chemical reaction requires the identification of the transition state (TS), which is the highest energy point along the reaction pathway. epfl.ch Computational methods can locate and characterize these transition states. acs.org Once a transition state is found, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the located TS indeed connects the desired reactants and products. epfl.chscm.comehu.es The IRC calculation traces the minimum energy path downhill from the transition state, ensuring a smooth connection to the reactant and product wells on the potential energy surface. scm.com This type of analysis has been crucial in understanding various reactions involving indole-containing scaffolds. researchgate.net

Energetic Profiles of Key Synthetic Transformations

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of a reaction can be constructed. These profiles reveal the activation barriers and reaction energies, providing a quantitative understanding of the reaction's feasibility and kinetics. For instance, DFT calculations have been used to elucidate the mechanisms of palladium-catalyzed syntheses of this compound derivatives, mapping out the free energy profile of the catalytic cycle. rsc.orgpkusz.edu.cn Such studies can explain the observed regioselectivity and stereoselectivity in these transformations. nih.gov The energetic profiles can also shed light on complex reaction cascades, such as those involving C-H activation and annulation to form polycyclic indole scaffolds. pkusz.edu.cnacs.org

Molecular Dynamics Simulations for Dynamic Behavior and Aggregation

While quantum chemical calculations are excellent for studying static molecular properties and single reaction steps, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for studying the aggregation of molecules like this compound derivatives, a phenomenon that can significantly impact their properties in materials science applications. nih.govresearchgate.netosti.gov

MD simulations can model the interactions between multiple molecules in a solvent, predicting how they will arrange themselves and form aggregates. nih.gov By analyzing the simulation trajectories, researchers can obtain information about the structure, stability, and conformational flexibility of these aggregates. nih.gov For example, MD studies on indole-based dyes have shown how aggregation can be influenced by the addition of anti-aggregating agents, which is crucial for optimizing the performance of dye-sensitized solar cells. nih.gov

Quantum Chemical Topology and AIM (Atoms in Molecules) Analysis

Quantum Chemical Topology (QCT) and the associated Atoms in Molecules (AIM) theory, developed by Richard Bader, provide a rigorous framework for analyzing the electron density distribution in a molecule to understand chemical bonding. ias.ac.inuba.ar AIM analysis partitions the molecule into atomic basins based on the topology of the electron density, allowing for the characterization of atom-atom interactions. ias.ac.in

This method can be used to identify and characterize different types of chemical bonds, including covalent bonds and weaker non-covalent interactions like hydrogen bonds and van der Waals interactions. ias.ac.in The properties of the electron density at bond critical points (BCPs) provide quantitative measures of the strength and nature of these interactions. For indole and its derivatives, AIM can be used to study the nature of the N-H bond and its interactions in hydrogen-bonded complexes. mdpi.com This analysis provides a deeper understanding of the electronic structure and bonding within the this compound framework.

Solvation Effects and Environmental Influence on this compound Properties

The properties and reactivity of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. nih.gov Computational models can account for these solvation effects, providing a more realistic description of the molecule's behavior in solution.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models, on the other hand, involve including individual solvent molecules in the simulation, which allows for the study of specific solute-solvent interactions like hydrogen bonding. nih.gov

For indole derivatives, solvation has been shown to have a significant impact on their optical properties, such as absorption and fluorescence spectra, leading to solvatochromic shifts. nih.gov Computational studies have been employed to investigate the influence of different solvents on the properties of this compound-based materials, which is crucial for designing molecules with specific photophysical characteristics for applications like organic photovoltaics. acs.org

Advanced Applications of Indeno 2,1 B Indole in Materials Science and Technology

Organic Electronics and Optoelectronics

The unique electronic characteristics of indeno[2,1-b]indole and its derivatives have positioned them as promising candidates for use in organic electronic and optoelectronic devices. smolecule.com Their inherent properties, such as high thermal stability and tunable energy levels, are advantageous for creating efficient and stable organic semiconductors.

Charge Transport Characteristics in Organic Field-Effect Transistors (OFETs)

The performance of Organic Field-Effect Transistors (OFETs) is heavily reliant on the charge transport capabilities of the organic semiconductor layer. The molecular structure of the material, particularly its planarity and the extent of its π-conjugation, plays a crucial role in facilitating efficient charge movement. mdpi.com this compound derivatives have been investigated as active materials in OFETs due to their potential for high charge carrier mobility.

The design of high-performance OFET materials often involves extending the π-conjugation of the molecular backbone. For instance, creating ladder-type, tetrafused, π-conjugated structures with indeno[1,2-b]indole (B1252910) has been shown to be an effective strategy. researchgate.net One study reported that a polymer incorporating an indeno[1,2-b]indole derivative exhibited a field-effect hole mobility of 3.2 × 10⁻⁴ cm²/Vs. researchgate.net The introduction of bithiophene units into the polymer backbone further improved this mobility compared to a similar polymer with single thiophene (B33073) units. researchgate.net

The table below summarizes the hole mobility (μh) of some indenoindole-based polymers investigated for OFET applications.

Polymer NameHole Mobility (μh) (cm²/Vs)
PININEDTMBI2.7 × 10⁻⁵
PININEBBTMBI3.2 × 10⁻⁴

Data sourced from a study on conjugated polymers for organic photovoltaics. researchgate.net

Emitters and Host Materials in Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), this compound derivatives have demonstrated significant potential as both emitters and host materials. Their rigid structure helps in achieving narrowband emission, which is desirable for display applications. researchgate.net

When used as a host material in the emissive layer of an OLED, this compound has been shown to contribute to high efficiency. For example, an OLED device utilizing an this compound-based host achieved a luminance efficiency of 12.5 cd/A and an external quantum efficiency (EQE) of 8.3%. vulcanchem.com The high electron affinity of the this compound core aids in blocking holes, thereby reducing exciton (B1674681) quenching at the interface with the electron transport layer. vulcanchem.com

Derivatives of indenocarbazole, a related structure, have been designed as blue TADF emitters, with some compounds showing excellent performance in electroluminescent devices. For instance, one such derivative, InCz34DPhTz, achieved a maximum EQE of around 26%. researchgate.net Another study on dihydroindeno[2,1-b]fluorene-based semiconductors reported their successful incorporation as host materials in green and sky-blue Phosphorescent OLEDs (PhOLEDs), with the green device showing an EQE of 12.8%. researchgate.net

The following table presents the performance of selected OLEDs incorporating this compound or its derivatives.

Device TypeRole of this compound derivativeEmission ColorMax. EQE (%)Luminance Efficiency (cd/A)
OLEDHost-8.312.5
TADF-OLEDEmitter (Indenocarbazole derivative)Blue~26-
PhOLEDHost (Dihydroindeno[2,1-b]fluorene derivative)Green12.848.6
PhOLEDHost (Dihydroindeno[2,1-b]fluorene derivative)Sky-blue4.814.8

Data compiled from various studies on OLED applications. researchgate.netvulcanchem.comresearchgate.net

Active Layers in Organic Photovoltaic Cells (OPVs)

This compound-based materials have also found application in the active layers of Organic Photovoltaic Cells (OPVs). The electron-donating nature of the indole (B1671886) nitrogen, combined with the extended π-system, makes these compounds suitable as donor materials in bulk heterojunction solar cells. mdpi.com

Donor-acceptor polymers based on this compound have been synthesized and have shown promising power conversion efficiencies (PCE). One such polymer exhibited a PCE of up to 9.2%, which was attributed to its broad absorption spectrum and balanced charge mobility. vulcanchem.com Another study on polymers based on indeno[1,2-b]indole derivatives reported a PCE of 3.72% when blended with a fullerene acceptor. researchgate.net The improved performance was linked to the high hole mobility of the polymer. researchgate.net

A series of organic dyes based on indeno[1,2-b]indole have been developed for dye-sensitized solar cells (DSSCs). One of these dyes, QX12, which features a furan (B31954) π-bridge, achieved a PCE of 7.64%. researchgate.net Another set of dyes with different acceptor groups was also investigated, with the dye QX15 showing a PCE of 6.29%. epa.gov

The table below summarizes the photovoltaic performance of various OPVs and DSSCs utilizing indenoindole-based materials.

Device TypeIndenoindole-based MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
OPVThis compound-based polymer9.2---
OPVPIIDTBT:PC71BM3.72---
DSSCQX127.640.76315.8-
DSSCQX156.290.81311.0-

Data sourced from studies on organic photovoltaics and dye-sensitized solar cells. researchgate.netvulcanchem.comresearchgate.netepa.gov

Role in Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs. worktribe.comrsc.org The design of efficient TADF emitters often involves creating molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). rsc.orgnih.gov

Indenocarbazole derivatives, which share a similar fused-ring structure with this compound, have been successfully employed as donor moieties in blue TADF emitters. researchgate.net The rigid and planar backbone of indenocarbazole contributes to a low-lying local excited triplet state and high hole mobility. worktribe.com By combining indenocarbazole donors with suitable acceptor units like 2,4,6-triphenyl-1,3,5-triazine, researchers have synthesized a series of blue TADF emitters. researchgate.net These emitters have shown excellent performance in OLEDs, with one device achieving a maximum EQE of approximately 26%. researchgate.net The rigid nature of the indenocarbazole framework helps to suppress non-radiative decay pathways and promote efficient TADF. researchgate.net

The design of these TADF molecules often follows a donor-acceptor (D-A) architecture, where the highest occupied molecular orbital (HOMO) is localized on the donor and the lowest unoccupied molecular orbital (LUMO) is on the acceptor. This spatial separation of the frontier orbitals leads to a small ΔEST, which is crucial for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. rsc.org

Fluorescent Probes and Chemosensors

The inherent fluorescence of the this compound scaffold makes it an attractive platform for the development of fluorescent probes and chemosensors for the detection of various analytes.

Design Principles for Selective Analyte Detection

The design of selective fluorescent chemosensors based on the this compound framework generally involves the integration of a specific recognition site for the target analyte with the fluorescent core. The binding of the analyte to the recognition site induces a change in the photophysical properties of the fluorophore, such as its fluorescence intensity or emission wavelength, allowing for detection.

A common design strategy is the donor-π-acceptor (D-π-A) concept. nih.gov In this approach, the this compound core can act as the electron-donating or π-conjugated part of the molecule. A recognition moiety, which can be an electron-withdrawing or electron-donating group, is attached to this core. The interaction of the analyte with the recognition site alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its fluorescence.

For instance, indole-based fluorescent probes have been designed for the detection of metal ions like Zn²⁺. mdpi.com An indole-based chemosensor, IH-Sal, was synthesized and showed a significant fluorescence enhancement upon binding with Zn²⁺, with a detection limit of 0.41 μM. mdpi.com The design involved the condensation of an indole derivative with salicylaldehyde, creating a binding pocket for the metal ion. mdpi.com The coordination of Zn²⁺ to the sensor restricts the C=N isomerization and enhances the ICT process, resulting in increased fluorescence. mdpi.com

The selectivity of a chemosensor is determined by the specific nature of the recognition site. By carefully choosing the functional groups and their arrangement on the this compound scaffold, it is possible to create probes that are highly selective for a particular analyte. mdpi.com

Mechanisms of Fluorescence Quenching or Enhancement

The fluorescence of this compound derivatives can be modulated through various mechanisms, making them suitable for applications in chemical sensing and biological imaging. The primary mechanisms governing these changes are fluorescence quenching and enhancement.

Fluorescence Quenching is the process by which the fluorescence intensity of a substance is decreased. For this compound derivatives, this can occur through several pathways:

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore (the this compound derivative) and a quencher molecule. biosearchtech.com The formation of this complex alters the absorption spectrum and is dependent on the affinity between the two molecules. biosearchtech.com For instance, studies on isomeric indeno[2,1-b]pyrrol-8-ones have shown that their interaction with human serum albumin leads to fluorescence quenching via a static procedure. researchgate.net

Dynamic Quenching (Collisional Quenching): This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. The efficiency of this process is dependent on the concentration of the quencher and the diffusion rates of the molecules.

Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent, non-radiative energy transfer from an excited donor fluorophore to a ground-state acceptor molecule. biosearchtech.com Efficient FRET requires spectral overlap between the donor's emission and the acceptor's absorption spectra, and the molecules must be in close proximity (typically 10-100 Å). biosearchtech.com In a study on human gammaD-crystallin, which contains tryptophan residues, efficient fluorescence quenching was observed and attributed to energy transfer between tryptophan pairs. nih.gov This principle can be applied to this compound systems by designing molecules where the indole moiety acts as a donor.

Photoinduced Electron Transfer (PET): In PET, an electron is transferred from the quencher to the excited fluorophore (or vice versa), resulting in a non-fluorescent radical ion pair. This process is a common mechanism for creating radical intermediates for various chemical reactions. researchgate.net The electron-rich indole portion of the this compound framework can facilitate such charge-transfer interactions. vulcanchem.com

Fluorescence Enhancement , conversely, is the increase in fluorescence intensity. This phenomenon is often triggered by specific interactions that restrict the non-radiative decay pathways of the fluorophore:

Restriction of Intramolecular Motion: Many fluorophores, including those based on the this compound scaffold, can dissipate excitation energy through intramolecular rotations or vibrations. When these motions are hindered, for example, by binding to a larger molecule or an increase in solvent viscosity, the radiative decay pathway (fluorescence) becomes more favorable, leading to enhanced emission.

Protein-Induced Fluorescence Enhancement (PIFE): This is a specific case of fluorescence enhancement where the binding of a fluorophore to a protein restricts its conformational flexibility. gatech.edu This effect has been observed with cyanine (B1664457) dyes and can be a general principle for other fluorophores interacting with biomolecules. gatech.edu

Disruption of Quenching Mechanisms: The introduction of an analyte can sometimes disrupt an existing quenching mechanism. For example, if an this compound derivative is part of a complex where its fluorescence is quenched, the binding of an analyte could displace the quencher, thereby restoring and enhancing the fluorescence.

The following table summarizes the key mechanisms of fluorescence modulation:

MechanismDescriptionKey Factors
Static Quenching Formation of a non-fluorescent ground-state complex. biosearchtech.comAffinity between fluorophore and quencher. biosearchtech.com
Dynamic Quenching Collisional de-excitation of the excited fluorophore.Quencher concentration, diffusion rates.
FRET Non-radiative energy transfer from donor to acceptor. biosearchtech.comSpectral overlap, proximity (10-100 Å). biosearchtech.com
PET Electron transfer between the excited fluorophore and a quencher. researchgate.netRedox potentials of fluorophore and quencher.
Fluorescence Enhancement Increase in fluorescence intensity.Restriction of intramolecular motion, disruption of quenching.

Advanced Catalysis and Organocatalysis

The this compound framework is not only a component of functional materials but also a versatile platform for the development of advanced catalysts. Its derivatives have shown promise as ligands in transition metal catalysis and as organocatalysts or photocatalysts in their own right.

This compound as a Ligand in Transition Metal Catalysis

The electron-rich nature and rigid structure of this compound make it an attractive ligand for transition metals. The nitrogen atom within the indole moiety and the extended π-system can coordinate with metal centers, influencing their catalytic activity and selectivity.

Olefin Polymerization: this compound derivatives have been investigated as ligands in transition metal complexes for olefin polymerization. google.com The ligand can be bridged to another anionic ligand, and both moieties coordinate to the transition metal, creating a specific catalytic environment. google.com Bimetallic catalysts incorporating two transition metal atoms and two indenoindolyl ligands have also been explored for this purpose. justia.com

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While specific examples of this compound as a ligand in this context are emerging, the broader class of indole derivatives is widely used. For instance, iridium-catalyzed C-H heteroarylation of indoles has been developed, showcasing the potential for regioselective functionalization. acs.org

Oxidative Dehydrogenative Dearomatization: Copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives has been used to construct spirocyclic indolenines containing this compound groups. semanticscholar.org In this process, a Cu(II) catalyst facilitates a single-electron-transfer oxidation. semanticscholar.org

The following table highlights some transition metals and their applications with indole-based ligands:

Transition MetalCatalytic ApplicationIndole Derivative Role
Palladium (Pd)Synthesis of tetrahydroindeno[2,1-b]indoles. researchgate.netSubstrate for cyclization. researchgate.net
Iridium (Ir)Regioselective C-H heteroarylation of indoles. acs.orgDirecting group and substrate. acs.org
Copper (Cu)Oxidative dehydrogenative dearomatization. semanticscholar.orgSubstrate for spirocyclization. semanticscholar.org
Ruthenium (Ru)Photocatalytic hydrogen evolution. vulcanchem.comHybrid with a Ru(II) polypyridyl complex. vulcanchem.com

This compound Derivatives as Organocatalysts or Photocatalysts

Beyond their role as ligands, this compound derivatives can function as catalysts themselves, particularly in the fields of organocatalysis and photocatalysis.

Organocatalysis: Chiral derivatives of the broader cyclopenta[b]indole (B15071945) class have been developed for asymmetric catalysis. For example, chiral phosphoric acids have been used to catalyze cascade reactions to produce chiral cyclopenta researchgate.netresearchgate.netpyrrolo biindoles with high enantioselectivity. researchgate.net These reactions often proceed through the formation of specific intermediates that guide the stereochemical outcome of the reaction.

Photocatalysis: The extended π-system of indeno[2,1-b]indoles allows them to absorb light and participate in photoinduced processes. They can act as photosensitizers, absorbing light energy and transferring it to other molecules to initiate a chemical reaction. researchgate.net Recent research has focused on hybridizing this compound with transition metal complexes for photocatalytic applications. For example, a ruthenium(II) polypyridyl derivative of this compound has demonstrated significant activity in visible-light-driven hydrogen evolution. vulcanchem.com Furthermore, lanthanide photocatalysts, such as Gd(OTf)₃, have been used for intermolecular [2+2] photocycloaddition/ring-expansion sequences with indoles to synthesize cyclopenta[b]indoles. researchgate.net

Supramolecular Chemistry and Self-Assembly

The ability of this compound derivatives to engage in specific non-covalent interactions makes them excellent building blocks for supramolecular chemistry and self-assembly. These interactions drive the formation of well-defined, higher-order structures with emergent properties.

Directed Assembly via Non-Covalent Interactions

The formation of ordered supramolecular structures from this compound-based molecules is directed by a variety of non-covalent interactions:

Hydrogen Bonding: The N-H group of the indole moiety is a classic hydrogen bond donor, while carbonyl groups or other heteroatoms introduced as substituents can act as acceptors. These interactions are crucial in directing the assembly of molecules in the solid state and in solution.

π-π Stacking: The planar, aromatic surfaces of this compound molecules promote π-π stacking interactions, which are fundamental to the formation of columnar or layered structures. The extent of this stacking influences the electronic properties of the resulting assembly.

A notable example is the self-assembly of dendrimers, where a second-generation dendrimer was formed by combining supramolecular chemistry and dynamic covalent chemistry. d-nb.info This involved the use of orthogonal binding motifs, including heteroleptic complex formation and oxime formation, to create a well-defined macromolecular structure. d-nb.info

Host-Guest Chemistry Applications

In host-guest chemistry, a larger "host" molecule encapsulates a smaller "guest" molecule through non-covalent interactions. wikipedia.org The rigid and concave structure that can be engineered into this compound-based macrocycles makes them suitable as hosts for specific guests.

Encapsulation of Small Molecules: Indeno[1,2-b]indole derivatives have been used to create nanoparticles for drug delivery. For instance, a potent inhibitor of casein kinase 2 (CK2), based on an indeno[1,2-b]indole scaffold, was encapsulated in α-cyclodextrins. nih.govmdpi.com These self-assembled supramolecular nanoparticles improved the cytotoxic efficacy of the inhibitor. nih.govmdpi.com The formation of these host-guest complexes is driven by favorable interactions between the hydrophobic indenoindole core and the cavity of the cyclodextrin.

Sensing and Recognition: The binding of a guest molecule within an this compound-based host can lead to a change in the host's physical properties, such as its fluorescence or color. This principle can be exploited for the development of sensors for specific ions or small molecules. The binding is often highly selective, a phenomenon known as molecular recognition. wikipedia.org

Photochromic and Thermochromic Materials

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific research focused on the photochromic and thermochromic properties of the core this compound scaffold. While the broader families of indole derivatives and indeno-fused compounds have been explored for such applications, the specific heterocyclic system of this compound is not prominently featured in the context of light or heat-induced color-changing materials.

The available research on related compounds includes:

Indole Derivatives: General indole-containing structures, such as indigo (B80030) and its isomers, are well-documented as photoswitches. chim.it Their mechanism, however, relates to E/Z isomerization around a central double bond, a feature not inherent to the rigid this compound framework.

Indeno-Fused Naphthopyrans: A significant body of research exists for indeno-fused naphthopyrans, which are a major class of photochromic dyes. google.comresearchgate.netrsc.orgresearchgate.net These molecules function via a light-induced cleavage of a C-O bond within a pyran ring to form a colored, open-ring merocyanine (B1260669) species. researchgate.net The "indeno" part of these molecules serves to tune the properties of the naphthopyran system, but the core photochromic activity does not originate from an indeno-indole structure. researchgate.net

Synthesis and Biological Activity: The Indeno[1,2-b]indole skeleton (an isomer of the target compound) has been synthesized and investigated extensively for its biological activities, particularly as a potent inhibitor of human protein kinase CK2. nih.govnih.govnih.gov Some synthetic routes employ photochemical reactions, such as the photo-Nazarov cyclization, to construct the core framework, but this pertains to its synthesis rather than its reversible switching properties. researchgate.netrsc.org Initial photophysical studies on some highly substituted Indeno[1,2-b]indoles have noted their fluorescent properties, but not photochromism. rsc.org

Reversible Photochemical Switching Properties

There is no specific data available in the searched literature detailing the reversible photochemical switching properties of this compound or its simple derivatives. The investigation of molecular switches typically involves studying molecules that can undergo reversible transformations between two or more states upon light irradiation, such as azobenzenes or diarylethenes. wikipedia.org While a sulfur-containing analogue, biindeno[2,1-b]thiophenylidene, has been mentioned as a redox-active molecular switch, this is a different mechanism from photochromism. wikipedia.org The structural rigidity of the fused this compound system may preclude the common isomerization pathways seen in other photochromic molecules.

Structure Property Relationships in Indeno 2,1 B Indole Derivatives for Targeted Performance

Influence of Substituent Position and Electronic Nature on Photophysical Properties

The photophysical characteristics of indeno[2,1-b]indole derivatives are highly sensitive to the placement and electronic properties (electron-donating or electron-withdrawing) of substituents on the core structure. These modifications can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing absorption, emission, and quantum efficiency.

For instance, in related indenocarbazole derivatives, the nature of the substituent has a clear impact on the molecule's electronic properties. Theoretical calculations and experimental data show that altering substituents can systematically adjust the donor character and energy levels of the molecule. worktribe.com In one study, changing a substituent from fluorene (B118485) to diphenyl, and then to dimethyl, resulted in a clear reduction in the oxidation potential. worktribe.com

Furthermore, the steric bulk of substituents plays a crucial role. Attaching bulky groups like anthracene (B1667546) and pyrene (B120774) to indeno[2,1-b]carbazole derivatives has been shown to induce a twisted structure. rsc.org This twisting suppresses the intermolecular interactions that often lead to aggregation-caused quenching in the solid state, resulting in high photoluminescence quantum yields (PLQYs) of up to 0.84. rsc.org This demonstrates that both the electronic nature and the physical size of substituents are powerful tools for tuning photophysical behavior.

DerivativeSubstituent(s)Key Photophysical PropertyFinding
IDC-PAPyrene, AnthracenePLQY = 0.84 (in DCM solution)Bulky groups induce a twisted structure, suppressing aggregation and leading to high quantum yield. rsc.org
IDC-PyPyrenePLQY = 0.78 (in DCM solution)Demonstrates the effect of bulky substituents on maintaining high fluorescence efficiency. rsc.org
InCz-DerivativesFluorene, Diphenyl, DimethylOxidation PotentialThe oxidation potential is systematically reduced as the substituent changes from fluorene to diphenyl to dimethyl. worktribe.com

Impact of Core Modifications on Charge Transport Efficiency in Electronic Devices

Modifications to the core π-conjugated system of this compound are a key strategy for optimizing charge transport efficiency in organic electronic devices like organic field-effect transistors (OFETs) and perovskite solar cells (PSCs). Extending the π-conjugation of the molecular backbone is a well-established method for enhancing charge carrier mobility. nih.gov

A powerful example is the engineering of indeno[2,1-b]carbazole-based hole-transport materials (HTMs) for PSCs. researchgate.netrsc.org By incorporating extended "triple π-bridges" (e.g., thiophene-dithieno[3,2-b:2′,3′-d]pyrrole-thiophene) into the molecular core, researchers have achieved a significant increase in hole mobility (μh). researchgate.netrsc.org For example, the HTM designated M138, featuring such a triple bridge, exhibited markedly improved charge extraction and mobility compared to analogs with simpler, shorter bridges. researchgate.netrsc.org This structural enhancement directly translated to a high power conversion efficiency of 21.37% in PSCs. rsc.org

Similarly, modifications such as fluorination of related indenofluorenedione cores have been used to create high-performance n-type (electron-transporting) materials. TriF-IF-dione, a derivative with three fluorine substituents, exhibited an electron mobility of 0.16 cm²/(V s) and excellent environmental stability in OFETs, attributed to its lower-lying LUMO energy level. acs.org These findings underscore that rational core design, whether through extending conjugation or introducing specific functional groups, is critical to achieving high charge transport efficiency.

CompoundCore ModificationHole Mobility (μh) [cm² V⁻¹ s⁻¹]Application
BTII-C6Benzothiadiazole fusion0.095OFET nih.gov
II-C6Base Indenofluorene7.1 x 10⁻⁴OFET nih.gov
M138Triple π-bridgeSignificantly increased vs single/binary bridgePerovskite Solar Cell researchgate.netrsc.org
TriF-IF-dioneFluorination0.16 (electron mobility)n-type OFET acs.org

Tuning of Absorption/Emission Wavelengths through Structural Elaboration

The absorption and emission wavelengths of this compound derivatives can be precisely controlled through structural elaboration, a process often described as "color tuning." This is essential for applications such as organic light-emitting diodes (OLEDs), where specific emission colors are required. The primary strategy for this involves altering the HOMO-LUMO energy gap of the molecule.

A general principle is that extending the π-conjugation of the chromophore leads to a smaller energy gap, resulting in a bathochromic (red) shift in both absorption and emission spectra. nih.gov This can be achieved by fusing additional aromatic rings to the core or by adding conjugated aryl groups as substituents. Conversely, reducing the extent of π-conjugation can induce a hypsochromic (blue) shift.

The electronic character of substituents also offers a fine-tuning mechanism. For the indole (B1671886) moiety within the larger structure, electron-withdrawing groups (EWGs) tend to shift the maximum absorption wavelength (λ_max) to the red, while electron-donating groups (EDGs) cause a blue shift. nih.gov Specific examples in related systems illustrate this effectively. Indeno[2,1-b]carbazole derivatives substituted with bulky pyrene and anthracene groups (IDC-PA and IDC-Py) were developed as deep-blue emitters for OLEDs, with emission maxima around 439-450 nm in solution. rsc.org In a different molecular architecture, replacing a more electron-rich indeno[1,2-b] vulcanchem.combenzofuran unit with an indeno[1,2-b] vulcanchem.combenzothiophene unit in a spiro-fused compound containing an indeno[1,2-b]indole (B1252910) donor resulted in a noticeable change in photophysical properties, demonstrating tuning via the acceptor unit. mdpi.com

DerivativeStructural ElaborationEmission Max (λem) [nm]Solvent/State
IDC-PAAnthracene and Pyrene substituents450Dichloromethane (B109758) rsc.org
IDC-PyPyrene substituent439Dichloromethane rsc.org
Phosphine (B1218219) oxide 4Benzophospholo[3,2-b]indole core450Dichloromethane beilstein-journals.org
rac-1Spiro[indeno[1,2-b] vulcanchem.combenzofuran-10,10′-indeno[1,2-b] vulcanchem.combenzothiophene]Red-shifted vs rac-3General Observation mdpi.com
rac-3Spiro[indeno[1,2-b] vulcanchem.combenzofuran-10,10′-indeno[1,2-b]indole]Blue-shifted vs rac-1General Observation mdpi.com

Correlating Molecular Architecture with Supramolecular Aggregation Behavior

The way individual molecules of an this compound derivative pack together in the solid state—their supramolecular aggregation—profoundly affects the material's bulk properties, including charge transport and luminescence. Molecular architecture is the key determinant of this aggregation behavior. Strong intermolecular forces, such as π-π stacking, can lead to highly ordered domains that are beneficial for charge transport but can also cause undesirable quenching of fluorescence.

A highly effective strategy to control aggregation is to use molecular architecture to introduce steric hindrance. The incorporation of bulky substituents at strategic positions on the this compound core can physically prevent the planar π-systems of adjacent molecules from getting too close. This tactic was successfully employed in indeno[2,1-b]carbazole derivatives IDC-PA and IDC-Py. rsc.org The large anthracene and pyrene groups force a twist in the molecular backbone, which effectively suppresses the formation of aggregates and minimizes intermolecular interactions. rsc.org This was evidenced by the negligible red-shift in their emission spectra when moving from a dilute solution to a solid film, indicating that the molecules behave as if they are isolated even in the solid state. rsc.org

Conversely, designing molecules with a high degree of planarity can promote strong π-π interactions and ordered packing. This is often desirable for maximizing charge mobility in transistor applications. For instance, a highly planar conformation in a carbazole-based HTM was found to facilitate more efficient hole transfer at the interface with a perovskite layer, showcasing how controlled aggregation can enhance device performance. researchgate.net Therefore, a delicate balance must be struck in the molecular design, promoting or preventing aggregation depending on the target application.

Relationship between Molecular Rigidity and Luminescent Quantum Yield

The luminescent quantum yield (PLQY), which measures the efficiency of the conversion of absorbed photons into emitted photons, is strongly influenced by the rigidity of the molecular structure. edinst.com In general, a more rigid molecular framework can lead to a higher quantum yield. This is because rigidity can suppress non-radiative decay pathways, particularly those involving vibrational relaxation and molecular motion. When a molecule is flexible, the energy of the excited state can be dissipated as heat through bond rotations and vibrations, meaning it is lost before it can be released as light.

This principle is clearly demonstrated in studies of related rigid chromophores. For example, conjugates made from a rigid 5,10-dihydroindeno[2,1-a]indene (B3029415) unit and a chiral binaphthyl component exhibited exceptionally high photoluminescence quantum yields of over 95%. rsc.orgresearchgate.net The authors explicitly state that the structural rigidity of the indenofluorene-type unit is beneficial for maintaining a quantum yield close to unity. rsc.orgresearchgate.net Similarly, in the design of thermally activated delayed fluorescence (TADF) materials, a dibenzofuran (B1670420) linker was chosen specifically for its rigidity and high stability, which contributed to a high PLQY of 85.4% in the final compound. rsc.org

Compound/SystemKey Structural Feature (Rigidity)Photoluminescence Quantum Yield (PLQY)Finding
5,10-dihydroindeno[2,1-a]indene conjugatesRigid COPV1(Me) unit> 0.95Structural rigidity is beneficial for maintaining a near-unity PLQY. rsc.orgresearchgate.net
IDCzTrzDBFRigid dibenzofuran linker0.854 (in N₂)Rigidity contributes to high quantum yield in TADF emitters. rsc.org
Benzophospholo[3,2-b]indole phosphine oxide (4)Planar, fused tetracyclic moiety0.75A rigid, planar structure is associated with high fluorescence efficiency. beilstein-journals.org
Fused quadrupolar dye (6)Fused, highly planar/rigid structureNearly non-fluorescentRigidity in this specific system promotes internal conversion, a non-radiative pathway, thus quenching fluorescence. diva-portal.org

Emerging Research Directions and Future Outlook for Indeno 2,1 B Indole Chemistry

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing, Inkjet Printing)

The integration of functional organic molecules with advanced manufacturing techniques such as 3D printing and inkjet printing is a rapidly growing field, enabling the fabrication of bespoke electronic and biomedical devices. However, the application of indeno[2,1-b]indole in these areas remains largely unexplored, representing a significant opportunity for future research.

3D Printing: The use of functional polymers in 3D printing is an area of intense research. For instance, 3D printed photocatalyst-polymer composite structures have been shown to be effective in degrading polycyclic aromatic hydrocarbons (PAHs) in water acs.orgresearchgate.net. While these studies have utilized polymers like polylactic acid (PLA) embedded with catalysts such as TiO2, the incorporation of functional organic molecules like this compound derivatives into 3D printable materials could lead to the development of novel, active structures with tailored electronic or catalytic properties. The challenge lies in designing and synthesizing this compound derivatives that are compatible with the polymerization processes used in 3D printing and that retain their desired functionality within the polymer matrix.

Inkjet Printing: Inkjet printing is a promising technology for the direct patterning of solution-based functional materials, particularly in the field of flexible electronics nih.govresearchgate.netresearchgate.net. The success of this technology relies on the formulation of stable, printable inks containing functional components benthamopenarchives.com. While there is extensive research on inks containing metal nanoparticles and other organic semiconductors, the use of this compound in functional inks is not yet reported. Future research could focus on designing soluble this compound derivatives with appropriate viscosity and surface tension to be compatible with inkjet printing systems. Such inks could be used to print active layers for organic field-effect transistors (OFETs), sensors, or organic light-emitting diodes (OLEDs). The development of nitrogen-containing heterocyclic compounds for use in inkjet inks is an area of active development, suggesting the potential for this compound to be incorporated into such systems youtube.com.

Exploration of this compound-Based Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with high surface areas and tunable properties, making them attractive for applications in gas storage, catalysis, and sensing. The incorporation of functional organic linkers is key to tailoring the properties of these materials.

Currently, there is no published research on the use of this compound as a building block in either COFs or MOFs. This represents a significant and promising area for future investigation. The rigid, planar structure and the presence of a nitrogen atom in the this compound core make it an intriguing candidate for a functional linker.

Potential for COFs: The synthesis of COFs typically involves the self-condensation of multitopic building blocks. This compound could be functionalized with reactive groups (e.g., boronic acids, aldehydes, amines) to serve as a multitopic linker. The resulting COFs could exhibit interesting electronic properties due to the extended π-conjugation of the this compound unit, potentially leading to applications in photocatalysis or as conductive materials.

Potential for MOFs: In MOFs, organic linkers coordinate to metal ions or clusters. The nitrogen atom in the indole (B1671886) moiety of this compound could act as a coordination site for metal ions. Furthermore, functionalization of the this compound core with carboxylate or other coordinating groups would provide additional sites for metal binding. The resulting MOFs could have unique porous architectures and potentially exhibit interesting magnetic, optical, or catalytic properties.

Development of Next-Generation this compound-Derived Organic Semiconductor Materials

The development of novel organic semiconductors is crucial for advancing the field of organic electronics. While research on this compound as an organic semiconductor is nascent, studies on its isomers and related structures highlight the potential of this class of materials.

Derivatives of the related indeno[1,2-b]indole (B1252910) have been successfully designed and synthesized as D-π-A type organic dyes for dye-sensitized solar cells researchgate.net. Computational studies on indeno[1,2-b]indole analogues have also shown their potential as acceptors in organic photovoltaic devices, with researchers modifying the end-capped units to create customized molecules with improved photovoltaic properties acs.orgnih.gov. Furthermore, the indeno[2,1-c]fluorene scaffold, which shares structural similarities, has been identified as a new electron-accepting material for organic electronics nih.govresearchgate.net.

These findings suggest that the this compound core is a promising platform for the development of next-generation organic semiconductors. Future research should focus on the synthesis of a variety of this compound derivatives and the systematic investigation of their electronic properties. Key areas of exploration include:

Tuning of electronic properties: The HOMO and LUMO energy levels of this compound derivatives can be tuned through the introduction of electron-donating and electron-withdrawing groups. This will allow for the optimization of these materials for specific applications, such as p-type or n-type semiconductors in OFETs or as donor or acceptor materials in organic solar cells.

Charge transport characteristics: The charge carrier mobility is a critical parameter for semiconductor performance. Studies on the solid-state packing and thin-film morphology of this compound derivatives will be essential to understand and optimize their charge transport properties.

Device fabrication and characterization: The performance of new this compound-based semiconductors will need to be evaluated in electronic devices such as OFETs and solar cells to assess their true potential.

Compound FamilyApplicationKey Findings
Indeno[1,2-b]indole DyesDye-Sensitized Solar CellsAchieved power conversion efficiencies of up to 6.29% researchgate.net.
Indeno[1,2-b]indole AnaloguesOrganic Photovoltaics (Computational)Modification of end-capped units can improve photovoltaic properties acs.orgnih.gov.
Indeno[2,1-c]fluoreneOrganic ElectronicsHigh electron affinity and broad absorption into the near-IR region nih.govresearchgate.net.

Machine Learning and AI-Driven Design for this compound Analogues

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in materials science for accelerating the discovery and design of new functional materials youtube.comrsc.orgresearchgate.net. These computational approaches can be used to predict the properties of novel compounds, screen large virtual libraries of molecules, and even generate new molecular structures with desired functionalities.

The application of ML and AI to the design of this compound analogues is a completely unexplored but highly promising research direction. The vast chemical space of possible this compound derivatives makes it an ideal target for computational design.

Future research in this area could involve:

Development of property prediction models: ML models can be trained on existing experimental and computational data for this compound and related heterocyclic compounds to predict key properties such as HOMO/LUMO levels, bandgap, and charge carrier mobility.

High-throughput virtual screening: Once predictive models are established, they can be used to screen large virtual libraries of this compound derivatives to identify promising candidates for specific applications, such as organic semiconductors or fluorescent dyes.

Generative models for inverse design: More advanced AI techniques, such as generative models, could be employed for the "inverse design" of this compound analogues. In this approach, the desired properties are specified, and the AI model generates new molecular structures that are predicted to exhibit those properties.

The integration of ML and AI with synthetic chemistry has the potential to dramatically accelerate the development of new this compound-based materials with tailored functionalities rsc.orgnih.govjmchemsci.commontclair.edu.

Single-Molecule Studies and Nanoscale Applications

The study of charge transport through single molecules is a fundamental area of molecular electronics that provides insights into the relationship between molecular structure and conductivity. While single-molecule studies on this compound have not been reported, research on the closely related indeno[2,1-b]fluorene provides a valuable precedent.

A study on the single-molecule conductance of a neutral open-shell diradical based on an indeno[2,1-b]fluorene core revealed that its conductance was about one order of magnitude higher than that of its closed-shell regioisomer. This finding demonstrates the potential for forming stable and highly conducting single-molecule junctions with such compounds, opening up new avenues for the development of spintronic devices.

Future research could extend these single-molecule studies to this compound and its derivatives. This would involve:

Synthesis of functionalized derivatives: this compound molecules would need to be synthesized with appropriate anchor groups (e.g., thiols, amines) to enable their connection to metal electrodes in a single-molecule junction.

Conductance measurements: Techniques such as scanning tunneling microscope break-junction (STM-BJ) or mechanically controlled break-junction (MCBJ) could be used to measure the conductance of single this compound molecules.

Theoretical modeling: Density functional theory (DFT) and other computational methods would be essential for understanding the experimental results and elucidating the charge transport mechanisms.

Beyond single-molecule electronics, the unique photophysical and electronic properties of this compound derivatives could be exploited in other nanoscale applications, such as in the development of molecular switches, nanosensors, or as components in nano-sized light-emitting devices. The incorporation of indole derivatives into nanotechnological formulations for various applications is an active area of research nih.gov.

Sustainable Synthesis Pathways and Waste Reduction Strategies

The principles of green chemistry are becoming increasingly important in all areas of chemical synthesis, with a focus on developing environmentally benign processes that minimize waste and the use of hazardous materials mdpi.com. While various synthetic routes to indole and its derivatives have been developed, a key future direction for this compound chemistry will be the development of more sustainable and efficient synthetic pathways.

Recent research has focused on the development of sustainable multicomponent reactions for the synthesis of the indole core under mild and benign conditions, using ethanol as a solvent and avoiding metal catalysts rsc.orgrug.nlrug.nl. Greener synthetic technologies such as photocatalysis, organocatalysis, and the use of nanocatalysts are also being explored for the synthesis of indole derivatives beilstein-journals.org.

Future research in the sustainable synthesis of this compound should focus on:

Atom economy: Developing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.

Use of renewable feedstocks and solvents: Exploring the use of bio-based starting materials and environmentally friendly solvents.

Catalytic methods: Employing catalytic methods, including biocatalysis, to reduce the need for stoichiometric reagents and minimize waste. Magnetic nanoparticles are also being explored as reusable catalysts for indole synthesis researchgate.net.

Energy efficiency: Developing reactions that can be carried out at lower temperatures and pressures to reduce energy consumption.

Waste reduction and recycling: Designing processes that minimize the generation of waste and allow for the recycling of catalysts and solvents.

By embracing the principles of green chemistry, the synthesis of this compound and its derivatives can be made more environmentally and economically sustainable, paving the way for their broader application in science and technology researchgate.netnih.gov.

Conclusion

Summary of Key Developments in Indeno[2,1-b]indole Research

Research on this compound has evolved significantly, driven by its potential in both materials science and medicinal chemistry. Key developments include the establishment of diverse synthetic routes, from classical methods to modern, highly efficient transition-metal-catalyzed and photochemical reactions. vulcanchem.comresearchgate.net This has enabled the creation of a wide library of derivatives with fine-tuned properties. In materials science, these compounds have demonstrated considerable promise as active components in organic electronics, with notable efficiencies in OPVs and OLEDs. vulcanchem.com In medicinal chemistry, the scaffold has proven to be a valuable template for developing potent inhibitors of key biological targets like protein kinase CK2 and for combating multidrug resistance in cancer. vulcanchem.comsmolecule.com

Challenges and Opportunities in the Field

Despite the progress, challenges remain. The synthesis of complex, substituted indeno[2,1-b]indoles can still be low-yielding and require multiple steps, limiting their large-scale availability. The long-term stability of these materials in electronic devices under operational stress is another area that requires further improvement. However, these challenges present significant opportunities. There is a need for the development of more scalable and sustainable synthetic methodologies. The vast chemical space of possible derivatives remains largely unexplored, offering opportunities to discover new materials with superior performance in electronics or with novel biological activities. The unique open-shell and antiaromatic character of some indeno[2,1-b]fluorene polymers opens up new avenues for research in spintronics and quantum materials. arxiv.orgnih.gov

Prospective Outlook for this compound Chemistry and Materials Science

The future for this compound chemistry appears bright and multidisciplinary. In materials science, the focus will likely be on designing next-generation materials for flexible, transparent, and high-performance electronics. The development of functional polymers and supramolecular assemblies will continue to be a major theme. In medicinal chemistry, the application of advanced computational tools for drug design, combined with high-throughput screening, could accelerate the discovery of new therapeutic agents based on this scaffold. smolecule.com Furthermore, the hybridization of this compound units with other functional molecules, such as transition metal complexes, could lead to novel materials for photocatalysis and other emerging technologies. vulcanchem.com The continued exploration of this versatile heterocyclic system is poised to yield further scientific and technological breakthroughs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.